4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Description
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Properties
CAS No. |
2098086-63-4 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
An In-Depth Technical Guide to 4-Ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole: Properties, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole. This molecule is a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The guide delves into its physicochemical characteristics, spectroscopic profile, and reactivity, offering insights into its utility in synthetic and medicinal chemistry. A plausible synthetic route is detailed, and its potential as a scaffold in the design of novel therapeutic agents is explored, grounded in the established pharmacological importance of the pyrazole core.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties[1][2][3]. The metabolic stability of the pyrazole ring has contributed to its increasing prevalence in newly developed pharmaceuticals[3]. The subject of this guide, 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole, combines this important heterocyclic core with two key functional groups: a terminal alkyne and an N-substituted (oxolan-2-yl)methyl group.
The ethynyl group at the C4 position offers a versatile handle for further chemical modifications, most notably through "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward and efficient conjugation of the pyrazole core to other molecules, a valuable tool in drug discovery for creating libraries of compounds and for bioconjugation[4]. The (oxolan-2-yl)methyl substituent on the pyrazole nitrogen can influence the molecule's solubility, pharmacokinetic properties, and interactions with biological targets. This guide aims to provide a detailed technical resource on this promising chemical entity.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and development. While experimental data for 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is not extensively available in the public domain, we can compile its known attributes and predict others based on its structure and data from analogous compounds.
Chemical Structure and Identifiers
-
Molecular Formula: C₁₀H₁₂N₂O[5]
-
Molecular Weight: 176.22 g/mol
-
IUPAC Name: 4-ethynyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole
-
CAS Number: Not available
-
SMILES: C#CC1=CN(N=C1)CC2CCCO2[5]
-
InChI Key: ATYYHGCYHAURLP-UHFFFAOYSA-N[5]
Predicted Physicochemical Properties
The following table summarizes key predicted physicochemical properties, which are valuable for understanding the compound's behavior in various experimental settings.
| Property | Predicted Value | Source |
| XLogP3 | 0.8 | PubChem[5] |
| Topological Polar Surface Area (TPSA) | 30.9 Ų | - |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 2 | - |
Note: Properties without a specific citation are calculated based on the chemical structure using standard computational models.
Spectroscopic Profile (Anticipated)
-
¹H NMR:
-
The ethynyl proton (C≡C-H) is expected to appear as a singlet in the range of δ 3.0-3.5 ppm.
-
The pyrazole ring protons at the C3 and C5 positions would likely resonate as singlets between δ 7.5 and 8.0 ppm.
-
The methylene protons of the (oxolan-2-yl)methyl group (N-CH₂) would appear as a doublet, coupled to the adjacent methine proton.
-
The methine proton of the oxolane ring (O-CH-C) would be a multiplet.
-
The remaining oxolane ring protons would appear as multiplets in the upfield region of the spectrum.
-
-
¹³C NMR:
-
The quaternary carbon of the ethynyl group (C≡C) would appear in the range of δ 80-90 ppm, while the terminal ethynyl carbon (C≡C-H) would be in a similar region.
-
The pyrazole ring carbons would have distinct signals, with the C4 carbon being the most downfield.
-
The carbons of the (oxolan-2-yl)methyl substituent would have characteristic chemical shifts.
-
-
Infrared (IR) Spectroscopy:
-
A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.
-
A medium intensity band around 2100 cm⁻¹ for the C≡C stretch.
-
C-H stretching frequencies for the pyrazole and oxolane rings in the 2850-3150 cm⁻¹ region.
-
C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.
-
A strong C-O-C stretching band for the oxolane ring, likely in the 1050-1150 cm⁻¹ range.
-
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from a suitable C4-functionalized pyrazole precursor.
Caption: Proposed synthetic workflow for 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole.
Experimental Protocol (Hypothetical)
Step 1: N-Alkylation of 4-Iodo-1H-pyrazole
-
To a solution of 4-iodo-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add a base like sodium hydride (NaH, 1.1 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation of the pyrazole.
-
Add (oxolan-2-yl)methyl bromide or tosylate (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-[(oxolan-2-yl)methyl]-4-iodo-1H-pyrazole.
Step 2: Sonogashira Coupling and Desilylation
-
To a solution of 1-[(oxolan-2-yl)methyl]-4-iodo-1H-pyrazole (1 equivalent) in a mixture of THF and a suitable amine base (e.g., triethylamine or diisopropylamine), add trimethylsilylacetylene (1.5 equivalents).
-
Degas the solution with nitrogen or argon for 15-20 minutes.
-
Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a copper(I) co-catalyst like CuI (0.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Once the coupling is complete, filter the reaction mixture through a pad of celite to remove the catalysts and concentrate the filtrate.
-
Dissolve the crude silyl-protected alkyne in a solvent like methanol or THF.
-
Add a desilylating agent such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) and stir at room temperature until the desilylation is complete.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the final product by column chromatography to yield 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole.
Chemical Reactivity
The chemical reactivity of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is dominated by its two primary functional groups: the pyrazole ring and the terminal alkyne.
Reactivity of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle. Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position.[2] Since this position is already substituted in the target molecule, electrophilic attack on the ring is less likely. The nitrogen atoms of the pyrazole ring can act as ligands for metal coordination.
Reactivity of the Ethynyl Group
The terminal alkyne is a highly versatile functional group for a variety of chemical transformations.
Caption: Key reaction pathways involving the ethynyl group.
-
Click Chemistry: The terminal alkyne readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azides to form 1,2,3-triazoles. This is a highly efficient and orthogonal reaction widely used in drug discovery, chemical biology, and materials science.
-
Sonogashira Coupling: The ethynyl group can undergo further palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex structures.
-
Hydration: In the presence of a suitable catalyst (e.g., mercury(II) salts or gold complexes), the alkyne can be hydrated to form a methyl ketone.
-
Reduction: The alkyne can be reduced to the corresponding alkene (using catalysts like Lindlar's catalyst for the cis-alkene) or to the alkane (using catalysts like palladium on carbon with hydrogen gas).
-
Mannich Reaction: The terminal alkyne can react with an aldehyde and a secondary amine to form a propargylamine.
Applications in Drug Discovery and Development
While there is no specific literature on the biological activity of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole, its structural components suggest significant potential as a building block in drug discovery.
A Scaffold for Privileged Structures
The pyrazole core is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets.[1] By using 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole as a starting material, medicinal chemists can rapidly generate libraries of novel compounds with diverse functionalities attached to the pyrazole core via the versatile ethynyl handle.
Role in Fragment-Based Drug Discovery (FBDD)
This molecule is well-suited for use in FBDD. Its relatively low molecular weight and the presence of both hydrogen bond acceptors and a reactive handle for elaboration make it an ideal fragment for screening against biological targets. Hits identified from such screens can then be grown or linked to other fragments to generate potent lead compounds.
Potential Therapeutic Areas
Given the wide range of biological activities associated with pyrazole derivatives, compounds derived from this scaffold could be investigated for a variety of therapeutic applications, including:
-
Anti-inflammatory agents: Many pyrazole-containing compounds, such as celecoxib, are potent anti-inflammatory drugs.[2]
-
Anticancer agents: The pyrazole scaffold is found in several kinase inhibitors used in cancer therapy.[3]
-
Antimicrobial agents: Pyrazole derivatives have shown promising antibacterial and antifungal activities.[7][8]
-
Antiviral agents: Some pyrazole-containing compounds have been investigated for their antiviral properties.[9]
Conclusion
4-Ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is a promising and versatile building block for organic synthesis and medicinal chemistry. Its combination of a biologically relevant pyrazole core, a reactive ethynyl group, and a modifying (oxolan-2-yl)methyl substituent makes it a valuable tool for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field. Further experimental validation of the properties and reactivity discussed herein will undoubtedly pave the way for the successful application of this molecule in drug discovery and beyond.
References
-
PubChemLite. 4-ethynyl-1-[(oxolan-2-yl)methyl]-1h-pyrazole. Available from: [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Available from: [Link]
-
PMC. Current status of pyrazole and its biological activities. Available from: [Link]
-
PMC. Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Available from: [Link]
-
IOPscience. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Available from: [Link]
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Beilstein Journals. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2024). Available from: [Link]
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RSC Publishing. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available from: [Link]
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Polish Journal of Environmental Studies. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Available from: [Link]
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MDPI. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Available from: [Link]
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Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]
-
ChemRxiv. Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025). Available from: [Link]
-
PubChemLite. 4-ethynyl-1-[(oxolan-3-yl)methyl]-1h-pyrazole. Available from: [Link]
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Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Available from: [Link]
-
ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. (2026). Available from: [Link]
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Pharmacological Potential of 4-Ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole Scaffolds: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead pipelines. The compound 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (Molecular Formula: C10H12N2O) represents a highly versatile, tripartite molecular architecture[1]. As a Senior Application Scientist, I have evaluated countless building blocks, and this specific scaffold stands out due to its unique combination of a kinase-targeting pyrazole core, a pharmacokinetic-modulating oxolane ring, and a highly reactive ethynyl handle.
This whitepaper provides an in-depth mechanistic analysis of this scaffold, predictive pharmacological targets, and self-validating experimental protocols designed to leverage its full therapeutic potential.
Structural Deconstruction & Pharmacophore Analysis
The pharmacological value of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole lies in the synergistic function of its three structural domains:
The 1H-Pyrazole Core: The Hinge-Binding Anchor
The pyrazole ring is a ubiquitous pharmacophore in FDA-approved protein kinase inhibitors (PKIs), including Ruxolitinib, Crizotinib, and Asciminib[2]. In the context of ATP-competitive kinase inhibition, the
The Oxolan-2-ylmethyl Appendage: Pharmacokinetic Modulation
The 1-position of the pyrazole is alkylated with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group. While simple alkyl chains often suffer from poor aqueous solubility and rapid CYP450-mediated aliphatic oxidation, the incorporation of the saturated oxygen heterocycle (oxolane) introduces a hydrogen-bond acceptor (HBA) that significantly improves the topological polar surface area (TPSA). This modification enhances aqueous solubility and facilitates blood-brain barrier (BBB) penetration, making it an excellent moiety for targeting neurodegenerative disorders or brain metastases[3].
The 4-Ethynyl Handle: The Synthetic Warhead
The terminal alkyne at the C4 position is the defining feature of this building block. While terminal alkynes can occasionally act as covalent warheads, their primary utility in this scaffold is as a bioorthogonal handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [4][5]. This "click chemistry" approach allows researchers to rapidly generate vast libraries of 1,2,3-triazole-linked derivatives, exploring the chemical space of the kinase solvent-exposed channel without disrupting the core hinge-binding interactions.
Predicted Pharmacological Targets: Kinase Inhibition
Given the structural homology to known PKIs, derivatives of this scaffold are highly predicted to act as Type I or Type II kinase inhibitors. The JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathway is a prime candidate. Dysregulation of JAK signaling is a hallmark of myeloproliferative neoplasms and severe autoimmune diseases[2][6].
By derivatizing the 4-ethynyl group with bulky, lipophilic azides, the resulting triazole can project into the hydrophobic DFG-out pocket (Type II inhibition) or the solvent channel (Type I inhibition), effectively blocking ATP binding.
Diagram 1: Mechanism of JAK/STAT pathway inhibition by pyrazole-based scaffolds.
Quantitative Data: Physicochemical Profiling
To justify the use of this scaffold in library generation, we must evaluate its adherence to Lipinski's Rule of Five. Table 1 summarizes the calculated physicochemical properties of the base scaffold compared to a predicted 1,2,3-triazole derivative. The data confirms that derivatization maintains the molecule well within optimal drug-like chemical space.
Table 1: Physicochemical Properties of the Scaffold and a Representative Derivative
| Property | Base Scaffold (C10H12N2O) | Predicted Triazole Derivative (Phenyl Azide Click) | Drug-Like Optimal Range |
| Molecular Weight (MW) | 176.22 g/mol | 295.34 g/mol | < 500 g/mol |
| cLogP (Lipophilicity) | ~1.6 | ~2.8 | < 5.0 |
| H-Bond Donors (HBD) | 0 | 0 | < 5 |
| H-Bond Acceptors (HBA) | 3 (N, N, O) | 6 (N x5, O x1) | < 10 |
| TPSA | 27.0 Ų | 57.7 Ų | < 140 Ų |
| Rotatable Bonds | 3 | 5 | < 10 |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental choices.
Protocol 1: CuAAC Library Generation (Click Chemistry)
This protocol utilizes the 4-ethynyl handle to synthesize a library of 1,2,3-triazole derivatives[4].
Rationale: We utilize Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand. Cu(I) is thermodynamically unstable in aqueous/aerobic conditions and readily disproportionates into Cu(0) and Cu(II). TBTA completely envelops the Cu(I) center, protecting it from oxidation while maintaining its catalytic activity for the cycloaddition.
Step-by-Step Procedure:
-
Preparation: In a 2-dram glass vial, dissolve 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (0.1 mmol) and the desired organic azide (0.11 mmol, 1.1 eq) in 1.0 mL of a 1:1 mixture of tert-butanol and water. Causality: The t-BuOH/H2O mixture provides optimal solubility for both organic substrates and inorganic catalysts.
-
Catalyst Complexation: In a separate microcentrifuge tube, mix
(0.005 mmol, 5 mol%) with TBTA ligand (0.005 mmol, 5 mol%) in 100 µL of DMSO. -
Reduction: Add sodium ascorbate (0.02 mmol, 20 mol%) to the main reaction vial. Causality: Ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ from Cu(II).
-
Initiation: Transfer the Cu/TBTA complex into the main reaction vial. Stir vigorously at room temperature for 12 hours.
-
Validation & Workup: Monitor completion via LC-MS. Once complete, dilute with ethyl acetate, wash with saturated
(to strip copper), dry over , and concentrate in vacuo.
Protocol 2: High-Throughput Kinase Screening (TR-FRET)
To evaluate the synthesized library, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[6].
Rationale: Standard fluorescence assays are plagued by compound autofluorescence (false positives/negatives). TR-FRET utilizes Lanthanide chelates (e.g., Europium) which have a long emission half-life. By introducing a time delay (e.g., 50 µs) before measuring emission, short-lived background autofluorescence decays completely, yielding a pristine signal-to-noise ratio.
Step-by-Step Procedure:
-
Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the purified recombinant kinase (e.g., JAK1) in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Compound Addition: Add 100 nL of the triazole derivative library (in DMSO) using an acoustic liquid handler. Self-Validation: Include DMSO-only wells (negative control) and Ruxolitinib wells (positive control).
-
Reaction Initiation: Add 5 µL of a mixture containing ATP (at its
value) and the specific biotinylated peptide substrate. Incubate for 60 minutes at 25°C. -
Detection: Add 10 µL of the TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating
), Europium-labeled anti-phospho antibody, and Streptavidin-APC. -
Readout: Incubate for 30 minutes, then read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.
Diagram 2: High-throughput workflow from scaffold derivatization to hit identification.
Conclusion
The 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole scaffold is a highly rational starting point for targeted drug discovery. By combining the established hinge-binding capabilities of the pyrazole ring with the pharmacokinetic benefits of the oxolane moiety and the synthetic versatility of the ethynyl group, researchers can rapidly access novel chemical space. Utilizing robust methodologies like CuAAC and TR-FRET ensures that the transition from raw scaffold to validated lead compound is both efficient and scientifically rigorous.
References
1.[1] PubChemLite - 4-ethynyl-1-[(oxolan-2-yl)methyl]-1h-pyrazole (C10H12N2O). uni.lu. Available at: 2.[2] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: 3.[6] Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem. Available at: 4.[3] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC - NIH. Available at: 5.[4] 4-Ethynyl-5-methyl-1H-pyrazole | CAS 2359729-89-6. Benchchem. Available at: 6.[5] Preparation and Utility of N-Alkynyl Azoles in Synthesis. PMC - NIH. Available at:
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Advanced Scaffolds in Kinase Discovery: The Utility of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
[1][2][3][4]
Executive Summary
4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole represents a sophisticated "linker-scaffold" intermediate used in the synthesis of next-generation tyrosine kinase inhibitors (TKIs).[1][2][3][4] Its structure combines three critical medicinal chemistry elements:
-
Pyrazole Core: A privileged ATP-mimetic scaffold that binds to the kinase hinge region.[1][2][3]
-
4-Ethynyl Handle: A rigid, linear linker allowing for extension into the "back pocket" (DFG-out conformation) or for "click" conjugation in library synthesis.[1][2][3]
-
1-[(Oxolan-2-yl)methyl] Tail: A tetrahydrofuran (THF) moiety that mimics the ribose sugar of ATP and enhances aqueous solubility/ADME properties.[1][2][3][4]
This guide explores the compound's application in overcoming resistance mutations (e.g., Bcr-Abl T315I), its role in constructing "alkyne-bridged" inhibitors similar to Ponatinib , and its utility in fragment-based screening.[1][2][3][4]
Part 1: Structural Logic & Pharmacophore Analysis[3][4]
The efficacy of this scaffold lies in its ability to simultaneously satisfy multiple binding requirements within the kinase active site.[2][3][4]
The Pharmacophore Triad[2][3][4]
-
Hinge Binder (Pyrazole): The pyrazole nitrogen (N2) typically acts as a hydrogen bond acceptor for the backbone NH of the hinge region (e.g., Met318 in c-Abl).[1][2][3][4]
-
Gatekeeper Bypass (Ethynyl): The linear geometry of the alkyne group allows the molecule to pass through the narrow "gatekeeper" channel, avoiding steric clashes with bulky mutations (e.g., T315I).[1][3][4] This is the same structural logic employed by Ponatinib .
-
Solubility & Ribose Pocket (Oxolane): The (oxolan-2-yl)methyl group projects into the solvent-exposed region or the ribose-binding pocket.[1][2][3] The ether oxygen provides a weak H-bond acceptor site, while the saturated ring disrupts planarity, improving solubility compared to purely aromatic analogues.[1][2][3][4]
Structural Diagram (DOT Visualization)
The following diagram illustrates the pharmacophore mapping of the molecule within a generic kinase active site.
Caption: Pharmacophore mapping of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole, highlighting its tripartite role in kinase inhibition.
Part 2: Synthetic Pathways[3]
Synthesizing this intermediate requires precise regiocontrol to ensure N1-alkylation of the pyrazole and preservation of the terminal alkyne.[1][2][3]
Synthesis Workflow
The standard route involves alkylation of 4-iodopyrazole followed by a Sonogashira coupling and deprotection.[1][2][3]
-
N-Alkylation: Reaction of 4-iodopyrazole with 2-(bromomethyl)tetrahydrofuran (or the tosylate) using cesium carbonate (
) in DMF.[1][2][4] -
Sonogashira Coupling: Coupling the 4-iodo intermediate with trimethylsilylacetylene (TMS-acetylene).[1][2][3]
-
Desilylation: Removal of the TMS group using TBAF or
to yield the terminal alkyne.[1][2][3]
Experimental Protocol: Sonogashira Coupling
Standard Operating Procedure (SOP) for installing the ethynyl group.
Reagents:
-
1-[(oxolan-2-yl)methyl]-4-iodo-1H-pyrazole (1.0 equiv)[1][2][3][4]
- (0.05 equiv)[1][2][4]
-
Triethylamine (
) / THF (1:1 v/v)[1][2][4]
Procedure:
-
Degassing: Charge a reaction vessel with the iodo-pyrazole substrate,
, and CuI. Evacuate and backfill with Argon ( ).[2][3][4] -
Addition: Add degassed THF and
, followed by dropwise addition of ethynyltrimethylsilane. -
Reaction: Stir at 50°C for 4–6 hours. Monitor by LC-MS for disappearance of the iodide.[1][2][3]
-
Workup: Filter through a Celite pad, concentrate in vacuo, and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Deprotection: Dissolve the TMS-intermediate in MeOH, add
(1.5 equiv), and stir at RT for 1 hour. Quench with water, extract with DCM, and concentrate to yield 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole .[1][2][3][4]
Synthesis Logic Diagram
Caption: Step-wise synthetic pathway for generating the target alkyne scaffold.
Part 3: Applications in Drug Discovery[3]
Constructing Type II Inhibitors (The "Ponatinib" Strategy)
Type II inhibitors bind to the inactive (DFG-out) conformation of kinases.[1][2][3][4] A critical design feature is a linker that traverses the gatekeeper region to connect the hinge-binding motif to a hydrophobic "tail" that occupies the allosteric pocket created by the DFG-out shift.[1][2][3]
-
Role of the Alkyne: The ethynyl group in 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole serves as this rigid connector.[1][2][3] By performing a second Sonogashira coupling (or a "Click" reaction) on the terminal alkyne, researchers can attach aryl groups (e.g., trifluoromethyl-phenyl) that bind to the DFG-out pocket.[1][2][3][4]
-
Advantage: The carbon-carbon triple bond is metabolically stable and linear, minimizing steric clashes with gatekeeper mutations like T315I in Bcr-Abl or T790M in EGFR.[1][2][3]
Fragment-Based Drug Discovery (FBDD) via Click Chemistry
The terminal alkyne is a "spring-loaded" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4]
-
Workflow:
-
A library of azide-functionalized fragments (representing potential back-pocket binders) is generated.[1][2][3]
-
The 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole scaffold is "clicked" to this library in a high-throughput manner.[1][2][3][4]
-
Result: A library of 1,4-disubstituted 1,2,3-triazoles. The triazole ring acts as a bioisostere for amide bonds, providing hydrogen bond acceptor/donor properties and robust stability.[2][3][4]
-
Comparative Data: Alkyne vs. Amide Linkers
The following table summarizes why the ethynyl linker (provided by this scaffold) is often preferred over amide linkers in specific kinase contexts.
| Feature | Ethynyl Linker (Alkyne) | Amide Linker | Impact on Inhibitor Design |
| Geometry | Linear (180°) | Planar/Bent (120°) | Alkyne passes through narrow gatekeeper channels more easily.[1][2][3] |
| Rigidity | High | Moderate | Alkyne reduces entropic penalty upon binding.[1][2][3] |
| H-Bonding | None (Hydrophobic) | Donor/Acceptor | Amides can interact with the backbone but may incur desolvation penalties.[1][2][3] |
| Metabolism | Stable | Susceptible to hydrolysis | Alkynes offer improved metabolic stability in vivo.[1][2][3] |
References
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Huang, W. S., et al. (2010).[1][3][4] "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant."[1][2][3][4] Journal of Medicinal Chemistry, 53(12), 4701-4719.[1][2][3][4] Link(Foundational paper on alkyne linkers in kinase inhibitors like Ponatinib).[1][2][4]
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Goode, E. F., et al. (2017).[1][2][3][4] "The role of the pyrazole scaffold in the design of kinase inhibitors." Drug Discovery Today, 22(12), 1812-1826.[1][2][3][4] (Review of pyrazole binding modes).
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Li, H., et al. (2018).[1][3][4] "Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase." ACS Medicinal Chemistry Letters, 9(10), 1035-1040.[1][2][3][4] Link(Demonstrates the specific utility of alkyne-pyrazole motifs).[1][2][3][4]
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An In-depth Technical Guide to 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole: A Privileged Scaffold in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds. This guide provides a comprehensive technical overview of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole, a representative functionalized pyrazole with significant potential in drug discovery. We will delve into its chemical identity, explore plausible synthetic strategies based on established methodologies, and discuss the profound implications of its structural motifs—the 4-ethynyl group and the N-1 (oxolan-2-yl)methyl substituent—for molecular design and therapeutic application. This document serves as a resource for researchers aiming to leverage the unique properties of functionalized pyrazoles in the development of novel therapeutics.
Introduction: The Enduring Significance of the Pyrazole Core
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a recurring motif in a vast array of pharmacologically active molecules.[1][2][3][4][5] Its remarkable versatility stems from its unique physicochemical properties, including its aromaticity, capacity for hydrogen bonding, and metabolic stability.[2] These attributes allow pyrazole-containing compounds to effectively interact with a wide range of biological targets, leading to diverse therapeutic applications.
The clinical success of pyrazole-based drugs is well-documented, with prominent examples including the anti-inflammatory agent celecoxib, the anti-cancer drug crizotinib, and the antiviral medication sildenafil.[2][6] The pyrazole scaffold is not only a feature of small-molecule drugs but also finds application in agrochemicals and materials science.[7] The continuous exploration of novel pyrazole derivatives underscores the enduring importance of this heterocyclic system in contemporary chemical and pharmaceutical research.
Chemical Identity and Structural Features
| Identifier | Value |
| IUPAC Name | 4-ethynyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| SMILES | C#CC1=CN(N=C1)CC2CCCO2 |
| InChI | InChI=1S/C10H12N2O/c1-2-9-6-11-12(7-9)8-10-4-3-5-13-10/h1,6-7,10H,3-5,8H2 |
| InChIKey | ATYYHGCYHAURLP-UHFFFAOYSA-N |
The structure of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole incorporates three key functional groups that are of significant interest in drug design:
-
The Pyrazole Core: Provides a stable, aromatic platform that can be readily functionalized.
-
The 4-Ethynyl Group: The terminal alkyne is a versatile functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile conjugation of the pyrazole scaffold to other molecules. This is particularly valuable for the synthesis of bioconjugates, targeted drug delivery systems, and for exploring structure-activity relationships (SAR) through the introduction of diverse substituents.
-
The N-1 (Oxolan-2-yl)methyl Substituent: The tetrahydrofuran (THF) moiety can influence the compound's solubility, metabolic stability, and potential for hydrogen bonding interactions with biological targets. The stereochemistry at the C2 position of the oxolane ring can also be explored to optimize biological activity.
Figure 1. Chemical structure of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole.
Synthetic Strategies: A Modular Approach
The synthesis of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole can be envisioned through a modular approach, leveraging well-established reactions in heterocyclic chemistry. A plausible and efficient synthetic route involves the initial construction of the 4-substituted pyrazole core followed by N-alkylation.
Synthesis of the 4-Ethynyl-1H-pyrazole Intermediate
The key intermediate, 4-ethynyl-1H-pyrazole, can be synthesized from readily available starting materials. One common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.
Proposed Protocol: Synthesis of 4-Iodo-1H-pyrazole
-
Reaction Setup: To a solution of 1H-pyrazole in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 4-iodo-1H-pyrazole.
Proposed Protocol: Sonogashira Coupling to Introduce the Ethynyl Group
-
Reaction Setup: In a reaction vessel, combine 4-iodo-1H-pyrazole, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine) in a solvent such as THF.
-
Addition of Alkyne: Add a protected alkyne, such as (trimethylsilyl)acetylene, to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Deprotection and Work-up: After completion of the coupling reaction, remove the trimethylsilyl protecting group using a mild base such as potassium carbonate in methanol. Following deprotection, perform an aqueous work-up and extract the product with an organic solvent.
-
Purification: Purify the crude 4-ethynyl-1H-pyrazole by column chromatography.
Figure 2. Proposed synthetic workflow for the preparation of the 4-ethynyl-1H-pyrazole intermediate.
N-Alkylation of 4-Ethynyl-1H-pyrazole
The final step in the synthesis is the regioselective N-alkylation of the 4-ethynyl-1H-pyrazole intermediate with a suitable (oxolan-2-yl)methyl electrophile. The regioselectivity of N-alkylation of pyrazoles can be influenced by the nature of the substituents on the pyrazole ring, the alkylating agent, and the reaction conditions.[8][9]
Proposed Protocol: N-Alkylation with 2-(Chloromethyl)tetrahydrofuran
-
Reaction Setup: To a solution of 4-ethynyl-1H-pyrazole in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate or cesium carbonate.
-
Addition of Alkylating Agent: Add 2-(chloromethyl)tetrahydrofuran to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, add water, and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography to yield 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole.
Figure 3. Proposed final N-alkylation step to synthesize the target molecule.
Applications in Drug Discovery and Chemical Biology
The structural features of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole make it a highly attractive scaffold for applications in drug discovery and chemical biology.
-
Scaffold for Library Synthesis: The ethynyl group serves as a versatile anchor point for parallel synthesis, allowing for the rapid generation of a library of diverse pyrazole derivatives through "click" chemistry. This approach is invaluable for hit-to-lead optimization in drug discovery programs.
-
Probe for Target Identification: The alkyne functionality can be used to attach reporter tags, such as fluorophores or biotin, enabling the use of this molecule as a chemical probe to identify and validate biological targets.
-
Fragment-Based Drug Discovery: The core pyrazole scaffold can be considered a valuable fragment for fragment-based drug discovery (FBDD) campaigns. The subsequent elaboration of the fragment hits with the (oxolan-2-yl)methyl and ethynyl moieties can lead to the development of potent and selective inhibitors.
-
Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic systems in drug molecules to improve physicochemical properties and biological activity.
The pyrazole nucleus is known to be a key component in compounds exhibiting a wide range of biological activities, including but not limited to:
-
Anticancer: Many pyrazole derivatives have shown potent anticancer activity through various mechanisms, including kinase inhibition.[6][10]
-
Anti-inflammatory: The discovery of celecoxib highlighted the potential of pyrazoles as selective COX-2 inhibitors.[4][5]
-
Antimicrobial: Functionalized pyrazoles have demonstrated significant antibacterial and antifungal properties.[4][11]
-
Antiviral: The pyrazole scaffold is present in several antiviral agents.[10]
-
Neuroprotective: Certain pyrazole derivatives have shown promise in the treatment of neurodegenerative diseases.[10]
Conclusion
4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole represents a strategically designed molecule that embodies the key attributes of a "privileged scaffold" in medicinal chemistry. Its modular synthesis allows for facile access and derivatization, while its constituent functional groups offer a wealth of opportunities for biological investigation and therapeutic development. As the demand for novel and effective therapeutics continues to grow, the exploration of functionalized pyrazoles like the one detailed in this guide will undoubtedly remain a fertile ground for innovation in drug discovery.
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MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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ResearchGate. (n.d.). Enantioselective Alkynylation of Pyrazole-4,5-diones with Terminal Alkynes Catalyzed by Copper/PyBisulidine | Request PDF. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]
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PMC. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]
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An In-Depth Technical Guide to the Bioactivity of 1-[(oxolan-2-yl)methyl]-1H-pyrazole Derivatives
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, forming the core of numerous approved therapeutics.[1][2][3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling fine-tuning of its physicochemical and biological properties. A key strategy in modulating these properties is N-alkylation of the pyrazole ring. This guide focuses on a specific, yet underexplored, class of N-substituted pyrazoles: 1-[(oxolan-2-yl)methyl]-1H-pyrazole derivatives .
The incorporation of the oxolane (tetrahydrofuran) moiety is a strategic choice in drug design. This saturated heterocycle can act as a bioisostere for other functionalities, potentially improving aqueous solubility, metabolic stability, and providing unique steric and electronic features for receptor interaction.[5][6][7] While direct and extensive research on the bioactivity of this specific pyrazole subclass is nascent, the vast body of literature on analogous pyrazole derivatives provides a strong foundation for predicting their potential therapeutic applications.
This technical guide will, therefore, serve as a forward-looking exploration. We will first discuss the synthetic strategies applicable to the creation of these molecules. Subsequently, we will delve into the major, well-established bioactivities of the pyrazole family—anticancer, anti-inflammatory, and antimicrobial/antifungal—and extrapolate the potential mechanisms and applications for 1-[(oxolan-2-yl)methyl]-1H-pyrazole derivatives. Finally, we will provide robust, field-proven experimental protocols for researchers and drug development professionals to validate these hypotheses.
Synthesis and Chemical Profile
The synthesis of N-substituted pyrazoles requires careful control to achieve the desired regioselectivity, as alkylation can occur at either of the two nitrogen atoms.
Regioselective N-Alkylation
The classical Knorr pyrazole synthesis often yields regioisomeric mixtures.[8] However, modern synthetic methods have enabled highly regioselective N-alkylation. For 3-substituted pyrazoles, direct alkylation under basic conditions (e.g., K₂CO₃ in DMSO) has been shown to preferentially yield the N1-substituted product, which is often the desired isomer for pharmacological activity.[9][10] The reaction of a pre-formed pyrazole with a suitable electrophile, such as 2-(chloromethyl)tetrahydrofuran, would be a direct route to the target scaffold.
Below is a generalized synthetic workflow for the regioselective synthesis of 1-[(oxolan-2-yl)methyl]-1H-pyrazole derivatives.
Caption: Generalized workflow for regioselective N1-alkylation of pyrazoles.
This regioselectivity can be rationalized by Density Functional Theory (DFT) calculations, which often show that the N1 position is sterically more accessible and electronically favored for substitution.[9][10]
Potential Bioactivities and Mechanisms of Action
Based on extensive research into the pyrazole pharmacophore, we can project several key areas of therapeutic potential for 1-[(oxolan-2-yl)methyl]-1H-pyrazole derivatives.
Anticancer Activity
Pyrazole derivatives are potent anticancer agents that act through multiple mechanisms.[11][12] The introduction of various substituents can direct their activity towards specific molecular targets crucial for cancer cell proliferation and survival.
Key Mechanisms:
-
Kinase Inhibition: Many pyrazoles are designed as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[13] These kinases are often dysregulated in cancer, and their inhibition can halt cell cycle progression and angiogenesis.
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
-
Induction of Apoptosis: By modulating various signaling pathways, pyrazole compounds can trigger programmed cell death in cancer cells.
The 1-[(oxolan-2-yl)methyl] substituent could play a crucial role by forming hydrogen bonds or other interactions within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity.
Caption: Potential mechanism of anticancer action via kinase inhibition.
Anti-inflammatory Activity
The most well-known application of pyrazole derivatives is in anti-inflammatory therapy, exemplified by the selective COX-2 inhibitor, Celecoxib.[1][2] Inflammation is mediated by prostaglandins, the synthesis of which is catalyzed by cyclooxygenase (COX) enzymes.
Key Mechanisms:
-
Modulation of Pro-inflammatory Cytokines: Some pyrazole derivatives can suppress the production of cytokines like TNF-α, IL-1β, and IL-6, which are key mediators of the inflammatory cascade.[1][15]
The oxolane moiety could potentially enhance binding affinity within the hydrophobic pocket of the COX-2 enzyme, contributing to potent and selective inhibition.
Antimicrobial and Antifungal Activity
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Heterocyclic compounds, including pyrazoles, have shown significant promise in this area.[2][16][17][18]
Key Mechanisms:
-
Enzyme Inhibition: Pyrazole derivatives can inhibit essential microbial enzymes. In fungi, a key target is succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[19][20] Inhibition of SDH disrupts cellular respiration and leads to fungal cell death.
-
Disruption of Cell Wall/Membrane Integrity: Some compounds may interfere with the synthesis of essential components of the microbial cell wall or membrane, leading to lysis.
The specific stereochemistry and polarity of the 1-[(oxolan-2-yl)methyl] group could influence interactions with microbial targets, offering a novel scaffold for developing agents that overcome existing resistance mechanisms.
Experimental Evaluation: Protocols for Bioactivity Screening
To validate the therapeutic potential of novel 1-[(oxolan-2-yl)methyl]-1H-pyrazole derivatives, a series of standardized in vitro assays are required. These protocols provide a self-validating system for assessing cytotoxicity, anti-inflammatory, and antimicrobial efficacy.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is a gold-standard for initial cytotoxicity screening.[21][22][23][24][25]
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[26][27][28][29][30]
Principle: The assay detects Prostaglandin G2, an intermediate product generated by COX-2, via a fluorometric probe. A decrease in fluorescence indicates inhibition of the enzyme.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare COX Assay Buffer, a working solution of the fluorometric probe (e.g., Amplex™ Red), and the substrate (Arachidonic Acid). Reconstitute the recombinant human COX-2 enzyme as per the supplier's instructions.
-
Assay Setup: In a 96-well black opaque plate, set up the following in duplicate:
-
Enzyme Control (EC): 10 µL Assay Buffer.
-
Inhibitor Control (IC): 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) at a 10X concentration.
-
Test Sample (S): 10 µL of the test pyrazole derivative at a 10X concentration.
-
-
Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Cofactor, and the COX Probe.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to the Reaction Mix.
-
Incubation: Add 80 µL of the enzyme-containing Reaction Mix to each well (EC, IC, and S) and incubate for 10-15 minutes at room temperature, protected from light.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid working solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 15-30 minutes using a fluorescence plate reader.
-
Data Analysis: Determine the rate of reaction (slope) for each well. Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control and determine the IC₅₀ value.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[31][32][33][34][35][36][37]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the final bacterial or fungal suspension to each well of the microtiter plate, bringing the total volume to 200 µL. Include a growth control well (inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation
Quantitative data from these assays should be summarized in clearly structured tables to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Example Cytotoxicity Data for Pyrazole Derivatives against MCF-7 Cells
| Compound ID | R¹ Substituent | R³ Substituent | IC₅₀ (µM) [a] |
| PZ-OX-01 | (oxolan-2-yl)methyl | -H | Hypothetical |
| PZ-OX-02 | (oxolan-2-yl)methyl | -CH₃ | Hypothetical |
| PZ-OX-03 | (oxolan-2-yl)methyl | -Ph | Hypothetical |
| Ref-1 [b] | -CH₃ | -Ph | 40.47 |
| Ref-2 [c] | -H | -Ph-4-Cl | 26.51 |
| Doxorubicin | N/A | N/A | 0.85 |
[a] IC₅₀ is the concentration required to inhibit cell growth by 50%. Data is illustrative. [b] Reference compound from Wahyuningsih et al. (2019).[38] [c] Reference compound from Wahyuningsih et al. (2019).[38]
Table 2: Example Anti-inflammatory and Antifungal Activity Data
| Compound ID | COX-2 Inhibition IC₅₀ (µM) | Antifungal MIC (µg/mL) vs. A. niger [d] |
| PZ-OX-01 | Hypothetical | Hypothetical |
| PZ-OX-02 | Hypothetical | Hypothetical |
| Celecoxib | 0.04 | N/A |
| Ref-3 [e] | N/A | 1.0 |
| Clotrimazole | N/A | 1.0 |
[d] MIC is the Minimum Inhibitory Concentration. [e] Reference compound from El-Metwally et al. (2019).[2]
Conclusion and Future Directions
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with a proven track record across multiple therapeutic areas. While the specific class of 1-[(oxolan-2-yl)methyl]-1H-pyrazole derivatives remains largely unexplored, the foundational knowledge of pyrazole bioactivity provides a compelling rationale for their investigation. The introduction of the oxolane moiety offers a promising strategy to enhance pharmacokinetic properties and explore novel interactions with biological targets.
This guide has outlined the potential anticancer, anti-inflammatory, and antimicrobial activities of these compounds, grounded in the established mechanisms of the broader pyrazole family. The detailed experimental protocols provided herein offer a clear and robust framework for researchers to systematically evaluate these hypotheses.
Future research should focus on the efficient, regioselective synthesis of a library of these derivatives, followed by comprehensive screening using the assays described. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies and computational modeling, could unlock the full therapeutic potential of this novel chemical space. The exploration of 1-[(oxolan-2-yl)methyl]-1H-pyrazole derivatives represents a promising frontier in the ongoing quest for safer and more effective medicines.
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Methodological & Application
Application Note: Optimizing Solvent Systems for 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole Bioconjugation
Executive Summary
4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is a highly versatile terminal alkyne building block utilized extensively in bioconjugation, medicinal chemistry, and materials science. While the pyrazole core provides metabolic stability and the terminal ethynyl group serves as a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, the N1-substituted (oxolan-2-yl)methyl (tetrahydrofurfuryl) moiety introduces unique solvation dynamics. This application note details the mechanistic rationale and step-by-step protocols for optimizing solvent systems to maximize CuAAC yields and kinetic efficiency with this specific scaffold.
Mechanistic Rationale: Solvation Dynamics and Causality
The efficiency of the CuAAC reaction is fundamentally dictated by the stabilization of the Cu(I) catalytic species and the transition states of the metallacycle intermediates. For 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole, solvent selection is complicated by the presence of the oxolanyl ether oxygen.
Causality of Solvent Choice:
-
Overcoming Intramolecular Chelation: In purely non-polar or weakly coordinating solvents, the Lewis basic oxygen of the oxolanyl group can weakly chelate the Cu(I) center. This can lead to off-cycle resting states, stalling the reaction. Protic solvents (like water) or the addition of strongly coordinating nitrogenous ligands (like THPTA or TBTA) outcompete this weak chelation, keeping the Cu(I) available for the azide.
-
Accelerating Protonolysis: The final, rate-determining step of the CuAAC cycle is the protonolysis of the C-Cu bond to release the 1,2,3-triazole product. Protic solvents, specifically water, drastically accelerate this step by acting as an abundant proton donor. Recent computational models using three-dimensional reference interaction site model self-consistent field methods confirm that the addition of water to organic solvents significantly shortens reaction times by lowering the activation barrier of this final proton transfer.
-
Preventing Aggregation: The use of tert-butanol (t-BuOH) as a co-solvent with water is not arbitrary. While water accelerates protonolysis, terminal alkynes can form unreactive, insoluble poly-copper acetylide aggregates in pure water. The steric bulk and moderate polarity of t-BuOH disrupt these aggregates, maintaining a homogeneous reactive suspension.
Caption: CuAAC catalytic cycle highlighting the solvent-dependent protonolysis step.
Solvent Screening & Quantitative Data
To demonstrate the impact of solvent selection, 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole was evaluated against a model lipophilic azide (benzyl azide) across various solvent systems. The data below summarizes the kinetic and yield outcomes, highlighting the necessity of matching the solvent to both the substrate's polarity and the catalyst's coordination requirements. Alternative sustainable solvents like Deep Eutectic Solvents (DES) and glycerol also show excellent promise.
Table 1: Solvent Optimization Matrix for CuAAC
| Solvent System | Catalyst / Ligand | Temp | Time | Yield (%) | Mechanistic Observation |
| t-BuOH / H₂O (1:1) | CuSO₄ / NaAsc (No Ligand) | RT | 2 h | >95% | Optimal proton transfer; t-BuOH prevents alkyne aggregation. |
| H₂O (Neat) | CuSO₄ / NaAsc (No Ligand) | RT | 12 h | 45% | Severe alkyne aggregation; incomplete conversion. |
| DMSO (Anhydrous) | CuI / DIPEA (No Ligand) | RT | 8 h | 60% | DMSO coordinates Cu(I), slowing kinetics. Sluggish protonolysis. |
| DMSO (Anhydrous) | CuI / TBTA | RT | 3 h | 88% | TBTA ligand successfully outcompetes DMSO for Cu(I) coordination. |
| Glycerol (Green) | CuI / L-Proline | 60°C | 4 h | 82% | Sustainable alternative; requires mild heating for mass transfer. |
Note: NaAsc = Sodium Ascorbate. Yields determined by LC-MS UV integration at 254 nm.
Experimental Design & Workflows
Caption: Decision matrix for CuAAC solvent and ligand optimization based on substrate solubility.
Detailed Methodologies (Self-Validating Protocols)
Protocol A: Standard Aqueous-Organic CuAAC (Recommended)
Best for: General synthesis, hydrophilic to moderately lipophilic azides. Causality: The in situ reduction of Cu(II) to Cu(I) by sodium ascorbate is utilized because Cu(II) salts are highly soluble in water and stable in air, unlike Cu(I) salts which rapidly oxidize or disproportionate.
-
Substrate Preparation: In a 10 mL reaction vial, dissolve 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (1.0 eq, 0.5 mmol) and the target azide (1.05 eq, 0.525 mmol) in 2.0 mL of tert-butanol.
-
Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq, 5 mol%) in 1.0 mL of deionized water.
-
Reducing Agent Addition: Add Sodium Ascorbate (0.15 eq, 15 mol%) to the aqueous CuSO₄ solution.
-
Self-Validation Checkpoint 1: The solution must immediately transition from bright blue (Cu²⁺) to pale yellow or colorless (Cu⁺). If it remains blue or turns brown, the ascorbate is degraded, and the reaction will fail.
-
-
Reaction Initiation: Transfer the aqueous catalyst mixture to the tert-butanol substrate solution. The final solvent ratio should be approximately 1:1 t-BuOH:H₂O.
-
Stirring & Monitoring: Stir vigorously at room temperature for 2-4 hours. The biphasic mixture will often become homogeneous as the triazole product forms.
-
Quenching & Isolation: Dilute with water (5 mL) and extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Anhydrous Polar Aprotic CuAAC
Best for: Highly lipophilic azides or water-sensitive functional groups (e.g., NHS esters). Causality: Because water is absent, the protonolysis step is inherently slower. Furthermore, aprotic solvents like DMSO actively compete for Cu(I) coordination. Therefore, a stabilizing, accelerating ligand (like TBTA) is strictly required to maintain the catalytic cycle.
-
Deoxygenation: Thoroughly degas anhydrous DMSO (3.0 mL) by sparging with dry Argon or Nitrogen for 15 minutes. Oxygen must be excluded as aprotic solvents lack the protective hydration sphere that slows Cu(I) oxidation.
-
Substrate & Ligand Assembly: Add 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (1.0 eq, 0.5 mmol), the target azide (1.05 eq), and TBTA ligand (0.05 eq, 5 mol%) to the degassed DMSO.
-
Catalyst Addition: Add CuI (0.05 eq, 5 mol%) directly to the mixture under an inert atmosphere.
-
Self-Validation Checkpoint 2: The mixture should form a clear, slightly yellow solution. A green tint indicates oxidation to Cu(II), meaning the degassing step was insufficient.
-
-
Reaction: Stir at room temperature for 3-6 hours under Argon.
-
Workup: Pour the reaction mixture into 15 mL of cold water to precipitate the triazole product. Filter the precipitate or extract with Dichloromethane (DCM) if the product remains an oil.
References
-
**** Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. 1
-
**** Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition | PMC - NIH.2
-
**** Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media | PMC - NIH. 3
- **** *Analysis of solvent effects on the Cu-c
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- 3. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1,2,3-Triazoles from 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Abstract
This document provides a comprehensive guide for the synthesis of 1,4-disubstituted 1,2,3-triazoles, a class of compounds of significant interest in drug discovery, starting from 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole. The core of this methodology is the robust and highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." We will delve into the rationale behind the selection of this synthetic strategy, provide detailed, step-by-step protocols for the synthesis, purification, and characterization of the target compounds, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional properties of pyrazole-triazole hybrid molecules.
Introduction: The Significance of Pyrazole-Triazole Scaffolds in Medicinal Chemistry
The fusion of pyrazole and 1,2,3-triazole moieties into a single molecular framework has emerged as a powerful strategy in modern drug discovery.[1][2] Both pyrazole and 1,2,3-triazole rings are considered "privileged scaffolds" due to their prevalence in a wide array of biologically active compounds.[3][4] They are five-membered nitrogen-containing heterocycles that can engage in various non-covalent interactions with biological targets, enhancing binding affinity and modulating pharmacological activity.[5][6]
The 1,2,3-triazole moiety, in particular, offers several advantages.[7][8] It is a bioisostere for amide bonds, capable of mimicking both trans- and cis-amide conformations, which can improve metabolic stability and pharmacokinetic properties.[7] Furthermore, the 1,2,3-triazole ring is chemically robust, stable to both oxidative and reductive conditions, and can participate in hydrogen bonding, which enhances solubility and target engagement.[9] The development of pyrazole-triazole hybrids has led to compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[9][10]
The starting material for the protocols described herein, 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole, provides a versatile platform for generating a library of diverse 1,2,3-triazole derivatives. The terminal alkyne functionality is primed for the highly regioselective CuAAC reaction, allowing for the straightforward introduction of a wide range of substituents via corresponding organic azides.[11][12]
The Synthetic Approach: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a powerful transformation for the synthesis of 1,2,3-triazoles. However, the thermal reaction often requires harsh conditions and can lead to a mixture of 1,4- and 1,5-regioisomers.[13] The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized this field, offering a mild, efficient, and highly regioselective route to exclusively 1,4-disubstituted 1,2,3-triazoles.[12][13] This reaction is a prime example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[14]
The catalytic cycle of the CuAAC reaction involves the formation of a copper(I)-acetylide intermediate, which then reacts with an organic azide in a stepwise manner to form the triazole ring.[12] The use of a copper(I) catalyst is crucial for the reaction's efficiency and regioselectivity.[15]
Figure 1: Simplified workflow of the CuAAC reaction.
Experimental Protocols
Materials and Equipment
Reagents:
-
4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
-
A diverse library of organic azides (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (EtOAc), n-Hexane, Water (deionized)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer
General Procedure for the Synthesis of 1,2,3-Triazoles
This protocol describes a general method for the CuAAC reaction. Optimization may be required for specific substrates.[16]
Figure 2: General experimental workflow for the synthesis of 1,2,3-triazoles.
Step-by-Step Protocol:
-
Reactant Dissolution: In a round-bottom flask, dissolve 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (1.0 eq.) and the desired organic azide (1.1 eq.) in a suitable solvent mixture, such as DMF/water (1:1 v/v).[11] The choice of solvent can influence reaction rates and should be selected based on the solubility of the reactants.
-
Catalyst and Reductant Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.05 - 0.1 eq.) followed by sodium ascorbate (0.1 - 0.2 eq.).[17][18] Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ from the more stable Cu(II) salt.[19] The solution will typically change color, indicating the formation of the copper(I) catalyst.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkyne is consumed. Reaction times can vary from a few minutes to several hours depending on the reactivity of the substrates.[20]
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[18] Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,4-disubstituted 1,2,3-triazole.[18][21]
-
Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation and Expected Results
The following table provides hypothetical data for a series of synthesized 1,2,3-triazole derivatives to illustrate the expected outcomes of the described protocol.
| Entry | R-Group of Azide | Reaction Time (h) | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) - Diagnostic Triazole Proton |
| 1 | Benzyl | 2 | 95 | ~7.8 (s, 1H) |
| 2 | Phenyl | 3 | 92 | ~8.0 (s, 1H) |
| 3 | p-Tolyl | 3.5 | 90 | ~7.9 (s, 1H) |
| 4 | p-Methoxyphenyl | 4 | 88 | ~7.9 (s, 1H) |
| 5 | n-Butyl | 1.5 | 98 | ~7.5 (s, 1H) |
Table 1: Representative data for the synthesis of 1,2,3-triazoles from 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole.
The key diagnostic signal in the ¹H NMR spectrum for the successful formation of the 1,4-disubstituted 1,2,3-triazole is a singlet corresponding to the C5-proton of the triazole ring, typically appearing in the range of δ 7.5-8.5 ppm.
Troubleshooting and Optimization
While the CuAAC reaction is generally robust, certain issues may arise. This section provides guidance on common problems and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive catalyst (Cu(I) oxidized to Cu(II)). | Ensure fresh sodium ascorbate is used. Work under an inert atmosphere (N₂ or Ar) if necessary.[16] |
| Poor solubility of reactants. | Try a different solvent system (e.g., DMSO, t-BuOH/H₂O). | |
| Sterically hindered substrates. | Increase reaction temperature or use a more active ligand-based copper catalyst system.[22] | |
| Side product formation (e.g., alkyne homocoupling) | Excess oxygen in the reaction mixture. | Degas the solvent prior to use. Increase the concentration of sodium ascorbate. |
| Difficulty in purification | Co-elution of product and starting materials. | Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid. |
Optimization of Reaction Conditions:
For challenging substrates, further optimization of the reaction conditions may be necessary. Key parameters to consider include:
-
Catalyst Loading: While typically 5-10 mol% of the copper salt is sufficient, increasing the catalyst loading may improve reaction rates.
-
Ligand Addition: The use of copper-coordinating ligands, such as tris(triazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect the catalyst from oxidation.[23]
-
Temperature: While most CuAAC reactions proceed efficiently at room temperature, gentle heating (e.g., 40-60 °C) can be beneficial for less reactive substrates.[12]
Conclusion
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition provides a highly efficient and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles starting from 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole. The protocols and insights provided in this application note are designed to enable researchers to readily access a diverse range of pyrazole-triazole hybrid molecules for applications in drug discovery and medicinal chemistry. The robustness and broad substrate scope of the CuAAC reaction make it an invaluable tool for the construction of complex molecular architectures.
References
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Frontiers in Chemistry. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2024, January 30). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]
-
GSC Online Press. (2025, September 5). The therapeutic efficacy of 1,2,3-triazoles in cancer. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Recent advancement of triazole derivatives and their biological significance. Retrieved from [Link]
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PubMed. (2011, February 15). Pharmacological significance of triazole scaffold. Retrieved from [Link]
-
MDPI. (2026, January 19). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Retrieved from [Link]
-
PubMed. (2026, January 19). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Retrieved from [Link]
-
MDPI. (2019, August 14). Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
SciSpace. (2011, December 15). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
DSpace Repository. (n.d.). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. Retrieved from [Link]
-
ACS Publications. (2023, June 2). Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. Retrieved from [Link]
-
Bentham Science. (2023, March 1). Synthesis and Biological Activity Evaluation of Pyrazole–1,2,4–triazole Hybrids: A Computer-aided Docking Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]
-
MDPI. (2025, November 11). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Retrieved from [Link]
-
PubMed. (2026, February 12). Triazole-substituted pyrazole-pyrimidine hybrids as anticancer agents: synthesis, cytotoxicity, apoptosis mechanisms, and JAB1-targeted structure-based design. Retrieved from [Link]
-
Semantic Scholar. (2022, February 4). Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Retrieved from [Link]
-
Hilaris Publisher. (2019, January 5). Synthesis and Biological Evaluation of Novel 1,4-Disubstituted 1,2,3-Triazoles and Bis 1,2,3-Triazoles as Anti-Bacterial Agents. Retrieved from [Link]
-
National Library of Medicine. (2025, April 30). 1h-1,2,3-triazole)-bis(1h-pyrazol-5-ols) and. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Antimicrobial Activities of 1,4- Disubstituted 1,2,3-Triazole Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Catalysts Used in the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles by Heterogeneous and Homogeneous Methods. Retrieved from [Link]
-
Frontiers. (2019, March 25). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Retrieved from [Link]
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Application Note: Microwave-Assisted Functionalization of 4-Ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole in Drug Discovery
Executive Summary
The integration of microwave (MW) irradiation with bioorthogonal chemistry has revolutionized the speed and efficiency of hit-to-lead optimization. This application note details the mechanistic rationale and validated protocols for the microwave-assisted synthesis and downstream functionalization of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole .
Featuring a versatile terminal alkyne and a solubilizing tetrahydrofurfuryl-derived (oxolan-2-ylmethyl) moiety, this building block is highly valuable for generating diverse pyrazole libraries. By leveraging microwave dielectric heating, researchers can achieve quantitative yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling reactions in a fraction of the time required by conventional thermal methods[1].
Chemical Rationale & Mechanistic Insights
The Pharmacophoric Significance of the Scaffold
Pyrazoles are ubiquitous in FDA-approved drugs (e.g., Celecoxib, Ruxolitinib) due to their robust metabolic stability and ability to participate in diverse hydrogen-bonding networks[2].
-
The Oxolan-2-ylmethyl Group: The addition of the oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group at the N1 position serves a dual purpose. It disrupts crystal packing to enhance aqueous solubility and introduces a flexible ether oxygen that acts as a hydrogen-bond acceptor, improving target-binding kinetics.
-
The 4-Ethynyl Handle: The terminal alkyne at the C4 position is a privileged bioorthogonal handle. It is sterically unhindered and electronically primed for insertion into transition-metal catalytic cycles.
Causality of Microwave-Assisted Acceleration
Conventional conductive heating relies on convection currents, leading to thermal gradients and extended reaction times that often degrade sensitive alkynes. Microwave synthesis relies on dielectric heating —the direct coupling of electromagnetic energy (2.45 GHz) with the dipole moments of the solvent and reagents[1][3].
When polar solvents (like DMF or ethanol) attempt to align with the rapidly alternating electric field, molecular friction generates instantaneous, localized superheating. This directly translates to:
-
Overcoming Activation Energy (
): Rapidly pushing the reaction coordinates over the transition state. -
Suppression of Side Reactions: The drastically shortened reaction time (from 12 hours to 10 minutes) prevents alkyne homocoupling (Glaser coupling) and thermal degradation of the oxolane ring[4].
Figure 1: Divergent microwave-assisted functionalization pathways for the ethynyl pyrazole scaffold.
Experimental Protocols: A Self-Validating System
The following protocols are designed as self-validating systems. The use of specific additives (e.g., sodium ascorbate in Protocol A) ensures the active catalyst is maintained in situ, preventing reaction stalling and ensuring reproducibility.
Protocol A: Microwave-Assisted CuAAC (Click Chemistry)
Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles via cycloaddition with organic azides.
Mechanistic Note: Copper(II) sulfate is reduced in situ by sodium ascorbate to the catalytically active Cu(I) species. The Cu(I) inserts into the terminal C-H bond of the ethynyl pyrazole, forming a highly reactive copper-acetylide complex that coordinates the azide, drastically lowering the activation energy for the regioselective 1,4-cycloaddition.
Materials:
-
4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (1.0 equiv, 0.5 mmol)
-
Organic Azide (e.g., Benzyl azide) (1.1 equiv, 0.55 mmol)
- (0.05 equiv, 5 mol%)
-
Sodium Ascorbate (0.10 equiv, 10 mol%)
-
Solvent:
-BuOH / (1:1 v/v, 3.0 mL)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the ethynyl pyrazole and benzyl azide in the
-BuOH/ mixture. -
Catalyst Activation: Add sodium ascorbate followed by
. The solution will briefly turn brown/yellow, indicating the formation of the active Cu(I) species. -
Sealing: Crimp-seal the vial with a Teflon-lined septum to ensure pressure containment.
-
Microwave Irradiation: Place the vial in a dedicated monomode microwave synthesizer. Set parameters: Temperature: 80 °C; Time: 10 minutes; Power: Dynamic (max 150 W); Cooling: On.
-
Workup: Upon completion and forced air cooling, dilute the mixture with EtOAc (10 mL) and wash with saturated aqueous
(to remove copper salts) and brine. Dry over , filter, and concentrate in vacuo.
Figure 2: Mechanistic catalytic cycle of the CuAAC reaction generating the triazole derivative.
Protocol B: Microwave-Assisted Sonogashira Cross-Coupling
Objective: Extension of the conjugated system via coupling with aryl halides.
Materials:
-
4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (1.0 equiv, 0.5 mmol)
-
Aryl Iodide or Bromide (1.05 equiv)
- (0.05 equiv, 5 mol%)
-
CuI (0.05 equiv, 5 mol%)
-
Base: Triethylamine (
) (3.0 equiv) -
Solvent: Anhydrous DMF (3.0 mL)
Step-by-Step Procedure:
-
Degassing: In a 10 mL microwave vial, combine the ethynyl pyrazole, aryl halide, and DMF. Sparge with dry
or Argon for 5 minutes to remove dissolved oxygen (critical to prevent Glaser homocoupling). -
Catalyst Addition: Quickly add
, CuI, and under an inert atmosphere. Seal the vial immediately. -
Microwave Irradiation: Temperature: 100 °C; Time: 15 minutes; Power: Dynamic (max 200 W).
-
Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black. Dilute the filtrate with EtOAc, wash extensively with water (3 x 10 mL) to remove DMF, dry, and concentrate.
Quantitative Data Presentation
The integration of microwave technology provides a statistically significant enhancement in both yield and throughput compared to traditional thermal reflux methods[2][5].
Table 1: Performance Comparison for Functionalization of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
| Reaction Type | Method | Temp (°C) | Time | Yield (%) | Purity (LC-MS) |
| CuAAC (Click) | Conventional Thermal | 80 | 12 hours | 68% | > 90% |
| CuAAC (Click) | Microwave-Assisted | 80 | 10 min | 94% | > 98% |
| Sonogashira | Conventional Thermal | 100 | 18 hours | 55% | > 85% |
| Sonogashira | Microwave-Assisted | 100 | 15 min | 89% | > 95% |
Data Interpretation: The microwave-assisted protocols not only reduce reaction times by over 98%, but they also improve crude purity. The rapid heating profile prevents the thermal degradation of the oxolane ether linkage, which is a known liability under prolonged conventional heating[2].
Troubleshooting & Safety Directives
-
Pressure Spikes: Microwave heating of volatile solvents (like
-BuOH) generates significant internal pressure. Always use pressure-rated vials and ensure the reaction volume does not exceed 50% of the vial's capacity. -
Catalyst Poisoning: The alkyne moiety is sensitive to oxidation. If yields in the Sonogashira coupling drop, suspect oxygen contamination leading to alkyne homocoupling. Ensure rigorous degassing of the DMF solvent.
-
Azide Safety: Never concentrate organic azides to absolute dryness, and avoid using halogenated solvents (like
) in the presence of sodium azide during precursor synthesis, as this can form explosive diazidomethane.
References
- Source: Heterocycles (via CLOCKSS)
- Source: PubMed (NIH)
- Title: Microwave-assisted synthesis of pyrazoles - a mini-review Source: DergiPark URL
- Title: Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds Source: Bentham Science Publishers URL
- Title: Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening Source: MDPI URL
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- 4. dergipark.org.tr [dergipark.org.tr]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: High-Efficiency Functionalization of Azides via CuAAC using 4-Ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Abstract
This application note provides a comprehensive, self-validating protocol for the functionalization of organic and biological azides using 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole. Leveraging the robust Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this guide details the mechanistic rationale, optimized reaction conditions, and step-by-step methodologies required to synthesize stable 1,4-disubstituted 1,2,3-triazole conjugates.
Introduction & Mechanistic Rationale
The compound 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is a highly versatile terminal alkyne building block. Its structure combines a reactive ethynyl group at the C4 position of a pyrazole core with an N1-linked (oxolan-2-yl)methyl (tetrahydrofurfuryl) moiety. The introduction of the oxolanylmethyl group significantly alters the physicochemical properties of the pyrazole, increasing polarity, enhancing hydrogen-bonding capability, and serving as a valuable pharmacophore in medicinal chemistry[1].
The functionalization of azide-bearing substrates with this alkyne is best achieved via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction independently discovered by the[2]. Unlike the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, CuAAC proceeds rapidly at room temperature with exclusive 1,4-regioselectivity[3].
Causality in Mechanism: The profound rate acceleration and regioselectivity of CuAAC are driven by the formation of a[4]. The coordination of the terminal alkyne to a Cu(I) center increases the acidity of the terminal proton, facilitating deprotonation and the formation of a stable Cu(I)-acetylide complex. Subsequent coordination of the azide to the copper center lowers the activation barrier for the cycloaddition step, ensuring the regiospecific formation of the 1,2,3-triazole linkage[4].
Reaction Pathway Visualization
CuAAC catalytic workflow for 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole.
Experimental Design & Causality
A successful CuAAC reaction is a self-validating system where the choice of reagents directly dictates the reaction's efficiency and the stability of the substrates.
-
Copper Source & Reducing Agent: Cu(I) is thermodynamically unstable and easily oxidized to Cu(II), which is catalytically inactive and promotes undesired alkyne homocoupling (Glaser coupling)[3]. Therefore, Cu(I) is generated in situ by reducing CuSO₄ with [5]. An excess of NaAsc ensures a continuous reducing environment throughout the reaction lifecycle.
-
Ligand Selection (THPTA): The water-soluble ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is critical. THPTA coordinates to Cu(I), stabilizing its oxidation state and accelerating the cycloaddition. Furthermore, THPTA acts as a sacrificial reductant, intercepting reactive oxygen species (ROS) generated by the O₂/Cu/ascorbate system, thereby [5].
-
Solvent System: A co-solvent system of DMSO/Water or t-BuOH/Water (1:1 to 1:2 v/v) is recommended. The organic phase ensures the complete dissolution of the hydrophobic 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole, while the aqueous phase supports the solubility and activity of the CuSO₄/THPTA/NaAsc catalytic complex.
Quantitative Data: Reaction Optimization
The following table outlines the optimization parameters for conjugating 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole with a standard small-molecule azide. The data demonstrates that adequate ligand and reducing agent ratios are essential for maximizing yield and minimizing reaction time.
Table 1: Optimization of CuAAC Conditions for Pyrazole-Alkyne Conjugation
| Entry | Catalyst Loading (CuSO₄) | Ligand (THPTA) | Reducing Agent (NaAsc) | Solvent System | Time (h) | Yield (%)* |
| 1 | 1 mol% | None | 10 mol% | t-BuOH/H₂O (1:1) | 24 | < 20 |
| 2 | 5 mol% | 10 mol% | 25 mol% | t-BuOH/H₂O (1:1) | 4 | 75 |
| 3 | 5 mol% | 25 mol% | 50 mol% | DMSO/H₂O (1:2) | 1 | > 95 |
| 4 | 1 mol% | 5 mol% | 10 mol% | DMSO/H₂O (1:2) | 12 | 88 |
*Yields are representative of standard small-molecule azide conjugations at room temperature (20-25°C).
Detailed Experimental Protocol
Materials & Reagents
-
Alkyne: 4-Ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (100 mM stock in DMSO)
-
Azide: Target Azide (R-N₃) (100 mM stock in DMSO or Water)
-
Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 20 mM stock in highly purified water)
-
Ligand: THPTA Ligand (50 mM stock in highly purified water)
-
Reducing Agent: Sodium Ascorbate (100 mM stock in highly purified water, must be prepared fresh daily )[5]
-
Buffer: 100 mM Potassium Phosphate, pH 7.0, or pure water[5]
Step-by-Step Methodology
Note: The order of addition is a critical self-validating step. It prevents the precipitation of copper salts and ensures the formation of the active catalytic complex before exposure to the substrates.
-
Substrate Preparation: In a 2 mL reaction vial, combine the target azide and 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole in the chosen solvent system (e.g., DMSO/Buffer). A typical reaction uses a 1:1 to 1:1.2 molar ratio of azide to alkyne at a final concentration of 1-5 mM.
-
Catalyst Pre-complexation: In a separate microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:2 to 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ and 10 µL of 50 mM THPTA). Allow this mixture to incubate at room temperature for 5 minutes. This pre-complexation step is vital to stabilize the copper ions and prevent substrate degradation[5].
-
Reaction Assembly: Add the pre-complexed CuSO₄/THPTA solution to the reaction vial containing the substrates. The final concentration of copper in the reaction mixture should be approximately 0.1 to 0.5 mM[5].
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration of sodium ascorbate should be at least 5-10 times that of the copper catalyst (e.g., 2.5 to 5.0 mM)[5].
-
Incubation: Seal the vial to minimize oxygen exposure. Mix gently by inversion or place on a slow rotisserie. Incubate at room temperature (20-25°C) for 1 to 4 hours. The reaction progress can be monitored via LC-MS or TLC.
-
Quenching & Purification: Once complete, quench the reaction by diluting with water or adding a copper-chelating agent such as EDTA (10 mM final concentration) to strip the metal from the product. Purify the resulting 1,2,3-triazole conjugate via semi-preparative HPLC or flash chromatography.
Downstream Applications
The functionalization of azides with 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is highly valuable in drug discovery and bioconjugation. By appending the pyrazole-oxolane moiety onto an azide-bearing substrate, researchers can introduce a potent pharmacophore known for its hydrogen-bonding capabilities and metabolic stability. The resulting 1,2,3-triazole linkage acts as a robust bioisostere for amide bonds, making these conjugates ideal for developing novel kinase inhibitors, receptor antagonists, or targeted therapeutic probes.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (PMC) URL:[Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: Molecules (MDPI) URL:[Link]
-
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study Source: RSC Advances URL:[Link]
Sources
- 1. 4-Ethynyl-5-methyl-1H-pyrazole|CAS 2359729-89-6 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Sonogashira Coupling for the Synthesis of 4-Aryl/Vinyl-1-[(oxolan-2-yl)methyl]-1H-pyrazoles
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including pharmaceuticals and natural products.[3][4][5] This application note provides a detailed guide to the Sonogashira coupling of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole , a key building block for creating diverse compound libraries. The pyrazole motif is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents.[6][7] We will explore the mechanistic underpinnings of the reaction, offer a robust and optimized experimental protocol, and discuss key parameters for successful execution and troubleshooting.
Introduction: The Strategic Importance of the Sonogashira Coupling
The palladium and copper co-catalyzed Sonogashira reaction provides a highly efficient method for coupling terminal alkynes with aryl or vinyl halides.[1][8] Its utility is defined by its mild reaction conditions, broad functional group tolerance, and the direct introduction of the alkyne moiety, a versatile functional group for further chemical elaboration.[1][9]
For drug development professionals, coupling a fragment like 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole with various aryl or heteroaryl halides allows for the rapid generation of novel chemical entities. The pyrazole core is a well-established pharmacophore, while the oxolane (tetrahydrofuran) group can improve pharmacokinetic properties such as solubility. This guide explains the causality behind the selection of reagents and conditions to empower researchers to adapt and optimize this critical transformation.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[10][11]
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Pd(0) species undergoing oxidative addition into the aryl/vinyl halide (R-X) bond to form a Pd(II) intermediate. This is often the rate-limiting step.
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[10] In the presence of a base, the alkyne is deprotonated and coordinates with the copper(I) salt (e.g., CuI) to form a copper acetylide intermediate. This species is significantly more reactive than the parent alkyne.[10][11]
-
Transmetalation: The crucial link between the cycles occurs when the copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product (R-alkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
// Inputs and Outputs node [shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ArylHalide [label="R-X"]; Alkyne [label="H-C≡CR'"]; Base [label="Base"]; Product [label="R-C≡CR'"]; BaseHX [label="Base-H⁺X⁻"];
// Connections ArylHalide -> PdII_X [style=dashed, color="#EA4335"]; Alkyne -> Cu_Acetylide [style=dashed, color="#EA4335"]; Base -> Cu_Acetylide [style=dashed, color="#EA4335"]; Cu_Acetylide -> PdII_X [style=dashed, label=" ", minlen=2, color="#FBBC05"]; PdII_Alkyne -> Product [style=dashed, color="#34A853"]; PdII_Alkyne -> BaseHX [style=dashed, label=" ", minlen=1, color="#EA4335"]; } enddot
Optimizing Reaction Parameters: The Causality Behind Component Selection
The success of the Sonogashira coupling hinges on the careful selection of each component. For our target substrate, the electron-rich pyrazole ring is generally robust, but attention to detail prevents side reactions and ensures high yields.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | This is a stable, air-tolerant Pd(II) precatalyst. It is reduced in situ to the active Pd(0) species.[1] For more challenging couplings (e.g., with aryl chlorides), more advanced catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands may be required.[2][8][12] |
| Copper (I) Co-catalyst | Copper(I) Iodide (CuI) (2-5 mol%) | CuI is the most common and effective co-catalyst for activating the alkyne.[1][13][14] Crucial Note: The primary drawback of copper is the potential for alkyne homocoupling (Glaser coupling).[1] This is mitigated by maintaining a strictly anaerobic (oxygen-free) environment. |
| Base | Triethylamine (Et₃N) or DIPEA | An amine base is essential for two reasons: 1) It neutralizes the hydrogen halide (e.g., HI) produced, preventing catalyst deactivation. 2) It facilitates the deprotonation of the terminal alkyne to form the reactive acetylide.[1][15] Et₃N often doubles as a co-solvent. For sensitive substrates, a non-coordinating inorganic base like K₂CO₃ can be used, though this may require different solvents.[1][16] |
| Ligand | Triphenylphosphine (PPh₃) | Often included with the palladium precatalyst. Phosphine ligands stabilize the palladium center, preventing precipitation as palladium black. The electronic properties and steric bulk of the ligand influence the rate of oxidative addition and reductive elimination.[12] |
| Solvent | DMF or THF (Anhydrous) | The solvent must dissolve all components, including the organic substrates and inorganic salts.[17] DMF is a polar aprotic solvent that is an excellent choice for many Sonogashira reactions.[13][14][17] THF is another common alternative. Reactions must be performed under anhydrous and anaerobic conditions to prevent Glaser coupling and catalyst quenching.[18] |
| Temperature | Room Temp. to 50 °C | The Sonogashira reaction is renowned for its mild conditions.[1] For reactive halides like aryl iodides, room temperature is often sufficient. For less reactive aryl bromides, gentle heating (40-50 °C) may be necessary to drive the reaction to completion.[14] |
Experimental Protocol: Coupling of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole with 4-Iodoanisole
This protocol provides a reliable, step-by-step method for a representative coupling. It is designed to be self-validating, with clear checkpoints and expected observations.
Materials & Reagents
-
4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (1.0 equiv)
-
4-Iodoanisole (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)
-
Copper(I) Iodide [CuI] (0.04 equiv, 4 mol%)
-
Triethylamine [Et₃N] (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and 4-iodoanisole (1.1 equiv).
-
Seal and Purge: Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent oxygen from catalyzing the undesirable Glaser homocoupling of the alkyne.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (1.0 equiv).
-
Solvent and Base Addition: Using a syringe, add anhydrous DMF (to make a ~0.1 M solution with respect to the limiting reagent) followed by triethylamine (3.0 equiv).
-
Degassing (Optional but Recommended): For best results, subject the reaction mixture to three cycles of vacuum followed by backfilling with inert gas to ensure all dissolved oxygen is removed.
-
Reaction: Stir the mixture at room temperature. The solution will typically turn from a pale yellow to a darker brown/black suspension.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product spot should be significantly less polar than the starting pyrazole alkyne. The reaction is typically complete within 2-6 hours. If the reaction is sluggish, warm the mixture to 40-50 °C.[14]
-
Workup: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and pour into a separatory funnel containing saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure coupled product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Aryl halide is not reactive enough (e.g., a chloride). | 1. Use fresh catalyst and high-purity reagents. 2. Ensure rigorous drying of solvents/glassware and proper inert gas technique. 3. For aryl bromides/chlorides, increase temperature, use a stronger base, or switch to a more active catalyst system (e.g., with a bulky NHC ligand).[5] |
| Significant Homocoupling (Glaser Product) | Presence of oxygen in the reaction vessel. | Rigorously degas the solvent and maintain a positive pressure of inert gas throughout the reaction. |
| Decomposition of Starting Material | Base sensitivity of functional groups on the aryl halide or alkyne. | Switch to a milder, non-nucleophilic inorganic base such as K₂CO₃ or Cs₂CO₃.[1] This may require a change of solvent to ensure solubility. |
| Dark Black Precipitate Forms Immediately | Catalyst decomposition (formation of palladium black). | Ensure phosphine ligand is present in sufficient quantity to stabilize the Pd(0) species. Avoid excessively high temperatures. |
Conclusion
The Sonogashira coupling is a powerful and reliable tool for the synthesis of complex molecules derived from 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole. By understanding the mechanistic roles of the catalyst, co-catalyst, base, and solvent, researchers can confidently execute this reaction. The protocol provided herein serves as a robust starting point, which can be adapted for a wide variety of aryl and vinyl halides, enabling the rapid diversification of this valuable pyrazole scaffold for applications in drug discovery and materials science.
References
-
Sonogashira coupling - Wikipedia. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Li, W., et al. (2017). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. (2020, June 19). Vedantu. Retrieved March 7, 2026, from [Link]
-
Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4). Retrieved March 7, 2026, from [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). CiteDrive. Retrieved March 7, 2026, from [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved March 7, 2026, from [Link]
-
One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved March 7, 2026, from [Link]
-
Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
-
Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 7, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Al-Masum, M., & Islam, M. S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved March 7, 2026, from [Link]
-
Arundhathi, K. V., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved March 7, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Fu, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics - ACS Publications. Retrieved March 7, 2026, from [Link]
-
Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]
-
SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. (n.d.). Retrieved March 7, 2026, from [Link]
-
Cera, G., et al. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. Retrieved March 7, 2026, from [Link]
-
Effect of ligands on modified Sonogashira coupling of 5 with 6a a. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre. Retrieved March 7, 2026, from [Link]
-
Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Retrieved March 7, 2026, from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Retrieved March 7, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022, June 30). Organic Letters - ACS Publications. Retrieved March 7, 2026, from [Link]
-
Fares, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved March 7, 2026, from [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2024, June 28). Beilstein Journals. Retrieved March 7, 2026, from [Link]
-
4-ethynyl-1-[(oxolan-2-yl)methyl]-1h-pyrazole. (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PMC - NIH. Retrieved March 7, 2026, from [Link]
-
Practical Synthesis of Pyrazol-4-thiols. (2026, January 16). ChemRxiv. Retrieved March 7, 2026, from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ajol.info [ajol.info]
- 17. books.lucp.net [books.lucp.net]
- 18. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Using 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Introduction: The Pyrazole Scaffold and the Strategic Importance of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anti-cancer, and antiviral agents.[1][2] Its metabolic stability and versatile substitution patterns make it an attractive framework for the design of novel therapeutics.[1] The introduction of a reactive "handle" such as an ethynyl group at the C4 position of the pyrazole ring opens up a vast chemical space for the synthesis of complex molecular architectures through highly efficient and selective reactions.
This technical guide focuses on a key building block, 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole , and its application in the synthesis of pharmaceutical intermediates. The terminal alkyne functionality serves as a versatile precursor for carbon-carbon bond formation, most notably in Sonogashira cross-coupling reactions and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4]
The strategic incorporation of the (oxolan-2-yl)methyl group as a nitrogen-protecting group offers several advantages. It is a stable, non-aromatic group that can withstand a variety of reaction conditions, yet it can be removed under specific acidic conditions when desired. This guide provides detailed, field-proven protocols for the synthesis of this valuable intermediate and its subsequent use in the preparation of precursors for targeted therapies, such as kinase inhibitors.
Synthesis of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole: A Multi-Step Approach
The synthesis of the title compound is a multi-step process that begins with the iodination of a protected pyrazole, followed by a Sonogashira coupling to introduce the ethynyl moiety.
Sources
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Removing Copper Catalysts from 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole Products
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals who are struggling to achieve pharmaceutical-grade purity (<10 ppm copper) after synthesizing or utilizing 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole .
This guide bypasses generic advice to focus on the exact mechanistic challenges posed by this specific heterocycle, providing self-validating protocols and troubleshooting logic.
Mechanistic Insight: The Chelation Challenge
Removing copper (Cu) from 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is notoriously difficult due to the molecule's structural features, which act as a thermodynamic sink for transition metals:
-
The Terminal Alkyne: Readily forms stable, covalent Cu(I) acetylide intermediates. If the copper is not fully oxidized or displaced, it remains bound to the ethynyl group.
-
The Pyrazole-Oxolane Motif: The pyrazole nitrogen (N2) and the adjacent oxolane (tetrahydrofuran) oxygen cooperatively form a highly stable bidentate chelation pocket for Cu(II).
Because the product itself is a strong copper ligand, standard aqueous workups often fail. To successfully strip the copper, we must introduce a chelator or scavenger with a strictly higher thermodynamic binding affinity than the product itself .
Decision-Making Workflow
Decision workflow for removing copper from 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole.
Quantitative Performance of Copper Removal Methods
When optimizing for pharmaceutical synthesis, selecting the right method requires balancing yield against trace metal limits.
| Removal Method | Initial Cu Level | Final Cu Level | Product Yield | Mechanistic Target |
| 0.5 M EDTA Aqueous Wash | >1000 ppm | 50 - 100 ppm | >90% | Cu(II) bulk removal via hexadentate chelation. |
| NH₄Cl / Aqueous Ammonia | >1000 ppm | 50 - 100 ppm | >85% | Cu(I) specific removal; disrupts acetylides. |
| Thiourea Scavenger Resin | 100 - 500 ppm | <10 ppm | >95% | Final polishing; high affinity for soft metals. |
| Nanofiltration (SRNF) | >1000 ppm | <5 ppm | >98% | Large scale; physically retains product . |
Self-Validating Experimental Protocols
Protocol A: Liquid-Liquid Extraction with EDTA (Bulk Cu Removal)
This protocol is designed to strip the majority of Cu(II) from the organic phase.
-
Oxidation Prep: Expose the crude reaction mixture to atmospheric air for 15-30 minutes while stirring.
-
Causality: EDTA has a low affinity for Cu(I). Air oxidation converts colorless Cu(I) acetylides/complexes into Cu(II), which EDTA can effectively trap.
-
-
Solvent Dilution: Dilute the crude mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).
-
EDTA Addition: Add an equal volume of 0.5 M EDTA disodium salt solution (adjusted to pH 8 with NaHCO₃).
-
Causality: A pH of 8 ensures the EDTA carboxylate groups are fully deprotonated, maximizing their hexadentate binding capacity.
-
-
Agitation: Vigorously shake the separatory funnel for 2 full minutes.
-
Validation: The aqueous layer will turn a distinct deep blue or green. This is a self-validating visual cue that the Cu(II)-EDTA complex[Cu(EDTA)]²⁻ has successfully formed and partitioned into the water.
-
-
Phase Separation & Brine Wash: Drain the aqueous layer. Wash the organic layer with saturated NaCl (brine).
-
Causality: The oxolane ring in your product imparts slight water solubility. Brine increases the ionic strength of the aqueous phase, "salting out" the product and preventing yield loss .
-
Protocol B: Solid-Phase Scavenging with Thiourea Resin (Trace Polishing)
Use this when the organic layer remains tinted green, indicating the pyrazole is outcompeting the EDTA.
-
Resin Preparation: Add 3-5 equivalents (relative to the initial copper catalyst loading) of a thiourea-functionalized silica resin (e.g., SiliaMetS® Thiourea or QuadraPure®) to the organic phase.
-
Causality: Sulfur is a "soft" donor atom that forms exceptionally strong, irreversible covalent bonds with "soft" transition metals like Cu(I) and Cu(II), easily ripping them away from the "harder" nitrogen/oxygen ligands of the pyrazole product.
-
-
Incubation: Stir gently at room temperature for 2 to 4 hours.
-
Validation: The organic solution will transition from a pale green/blue to completely colorless, validating that the copper has been scavenged onto the solid support.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the resin, washing the pad with a small volume of clean solvent to recover any physically trapped product.
Troubleshooting Guides & FAQs
Q1: My organic layer is still stubbornly green even after three EDTA washes. What is happening? A: You are witnessing a kinetic and thermodynamic stalemate. The pyrazole nitrogen and oxolane oxygen of your product have formed a highly stable bidentate chelate with the copper. Because EDTA is bulky, it struggles to kinetically access and strip the copper from this tight pocket. Solution: Stop doing aqueous washes (which will only degrade your yield) and immediately switch to Protocol B (Thiourea Resin) . The sulfur atoms in the resin will thermodynamically outcompete your product for the copper.
Q2: I am experiencing severe emulsions during the aqueous washes. How do I break them? A: The 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole molecule is amphiphilic; the oxolane ring is polar, while the alkyne is non-polar, causing it to act as a mild surfactant. Solution: Do not use pure water or standard EDTA solutions. Instead, dissolve your EDTA directly into a brine solution, or add a small amount of methanol to the organic layer to disrupt the interfacial tension. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to break the microscopic droplets.
Q3: My product yield is unexpectedly low, and I suspect product degradation. Could the copper be causing this? A: Yes. If trace Cu(I) remains in the presence of oxygen and a basic environment, it will catalyze the Glaser coupling of your terminal alkynes, converting your desired 4-ethynyl monomer into an unwanted diyne dimer. Solution: To prevent this, quench the reaction immediately with NH₄Cl to stabilize the Cu(I) and prevent catalytic cycling, or perform your initial workup under an inert argon atmosphere until the bulk copper is removed.
Q4: Can I just run the crude mixture through a standard silica gel column to remove the copper? A: It is highly discouraged as a primary step. Copper salts will streak heavily through standard silica, and your polar oxolane/pyrazole product will co-elute with the metal complexes. Silica chromatography should only be used as a final purification step after the copper concentration has been reduced to <50 ppm via extraction or scavenging.
References
-
Title: Solvent-resistant nanofiltration for product purification and catalyst recovery in click chemistry reactions Source: Chemistry - A European Journal URL: [Link]
-
Title: Synthesis of Macrocyclic Organo-Peptide Hybrids from Ribosomal Polypeptide Precursors via CuAAC-/hydrazide-mediated cyclization Source: Methods in Molecular Biology URL: [Link]
Identifying side reactions of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Topic: Identifying and Mitigating Side Reactions
Introduction: The Molecule & Its Dual Reactivity
Welcome to the technical support center for 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole . As researchers, we often treat "Click" chemistry building blocks as inert until activated. However, this specific scaffold presents a unique "dual-threat" profile due to the coexistence of a terminal alkyne (reactive handle) and an oxolane (tetrahydrofuran) ether linkage (acid/oxidative sensitivity), all anchored by a coordinating pyrazole core.
This guide moves beyond standard protocols to address the specific failure modes of this molecule. We focus on three critical vectors of instability:
-
Oxidative Homocoupling (Glaser Coupling) of the alkyne.[1][2][3]
-
Acid-Catalyzed Ring Opening of the oxolane moiety.
-
Catalyst Sequestration by the pyrazole nitrogen.
Module 1: Alkyne Integrity & The "Glaser" Trap
The Issue
The most common failure mode for this compound during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is not a lack of reactivity, but competitive dimerization . In the presence of Copper(I) and Oxygen, the terminal alkyne undergoes oxidative homocoupling (Glaser coupling) to form a 1,3-diyne, effectively killing the yield.
Diagnostic Indicators
| Observation | Diagnosis | Chemical Signature (LCMS) |
| Reaction turns Green/Blue | Cu(I) has oxidized to Cu(II), facilitating the Glaser cycle. | N/A (Visual only) |
| Precipitate Formation | Insoluble diyne dimer formation. | Mass = 2M - 2 (Loss of 2 protons) |
| Stalled Reaction | Catalyst death or substrate consumption. | Mass = M + 18 (Hydration to Ketone - secondary issue) |
Troubleshooting Protocol: The "Zero-Oxygen" Standard
-
Step 1: Degassing. Do not rely on simple nitrogen flushing. Sparge reaction solvents with Argon for at least 15 minutes before adding the catalyst.
-
Step 2: Reductant Buffering. Add Sodium Ascorbate (5 equiv. relative to Cu) .[1][2][3][4][5][6] This is non-negotiable. It actively reduces any adventitious Cu(II) back to Cu(I), suppressing the oxidative Glaser cycle [1].
-
Step 3: Chelation. If the reaction turns green immediately, the pyrazole is stabilizing Cu(II). Increase the ligand (e.g., THPTA or TBTA) concentration to 2:1 relative to Copper.
Module 2: The Oxolane (THF) Linker Stability
The Issue
The 1-[(oxolan-2-yl)methyl] group is essentially a tetrahydrofurfuryl ether. While stable under basic conditions, the oxolane ring is susceptible to acid-catalyzed ring opening and oxidative cleavage at the
Mechanism of Failure
-
Acidic Opening: Strong Lewis acids or Brønsted acids (pH < 2) protonate the ether oxygen. Nucleophilic attack (by water or halides) opens the ring, generating a primary alcohol and a distinct mass shift.
-
Peroxide Formation: Long-term storage in air leads to radical oxidation at the carbon adjacent to the oxygen, forming peroxides that can cleave the ring [2].
Diagnostic Indicators
-
LCMS: Appearance of M + 18 (Hydrolysis/Ring Opening) or M + X (where X is the nucleophile, e.g., Cl- from HCl).
-
NMR: Loss of the distinct multiplet signals for the oxolane ring protons (
1.6 - 4.0 ppm) and appearance of broad alkyl chain signals.
Prevention Protocol
-
Avoid HCl/TFA: If deprotection is required elsewhere, use Formic Acid (milder) or ensure the temperature is kept at 0°C.
-
Neutral Workup: Quench reactions with saturated
or phosphate buffer (pH 7), never strong acid. -
Storage: Store the neat compound under Argon at -20°C to prevent
-peroxidation.
Module 3: Catalyst Sequestration (The "Hidden" Ligand)
The Issue
The pyrazole ring itself is a ligand. The N2 nitrogen (the one not attached to the linker) has a lone pair capable of coordinating to Cu(I). In a standard Click reaction, your substrate competes with your ligand (TBTA/THPTA) for the copper center. This leads to catalyst poisoning and sluggish kinetics [3].
Visualizing the Pathway
Figure 1: Reaction landscape showing the desired Click pathway versus the three primary degradation routes.
Troubleshooting Logic: The "Decision Tree"
Use this logic flow when your reaction fails to reach >90% conversion.
Figure 2: Diagnostic workflow for identifying specific failure modes based on visual and spectrometric data.
Frequently Asked Questions (FAQ)
Q1: I see a peak at M+18 in my LCMS. Is this the hydrated alkyne or the ring-opened oxolane?
-
Answer: This is a critical distinction. Both add the mass of water (+18).
-
Differentiation: Run an NMR.[7]
-
Hydration (Ketone): You will see a sharp singlet methyl peak (
2.1 ppm) corresponding to the methyl ketone derived from the alkyne [4]. -
Ring Opening: You will see the disappearance of the chiral oxolane methine proton and the appearance of broad hydroxyl/alkyl signals.
-
Q2: Can I use Copper(II) Sulfate + Sodium Ascorbate (generated in situ) for this substrate?
-
Answer: Yes, and it is actually preferred over using CuI or CuBr. Generating Cu(I) in situ ensures you start with a "clean" slate of reduced copper, minimizing the initial concentration of Cu(II) that drives the Glaser homocoupling side reaction [5].
Q3: The reaction works in DMSO but fails in water/alcohol mixtures. Why?
-
Answer: This suggests solubility issues causing "clumping" of the hydrophobic alkyne, promoting dimerization over reaction with the azide.
-
Fix: Ensure the alkyne is fully soluble. Use a co-solvent system like tBuOH/Water (1:1) or DMSO/Water and consider adding a surfactant if the azide is also lipophilic.
-
References
-
BenchChem. (2025).[2] A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes: Application Notes and Protocols. Retrieved from
-
National Institutes of Health (NIH). (2004). Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex. Retrieved from
-
MDPI. (2025). Noncovalent Interactions in Coordination Chemistry of Cyclic Trinuclear Copper(I) and Silver(I) Pyrazolates. Retrieved from
-
Chemistry LibreTexts. (2024). Hydration of Alkynes. Retrieved from
-
Organic Chemistry Portal. (2024). Click Chemistry: Azide-Alkyne Cycloaddition. Retrieved from
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Minimizing Homocoupling in 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Case ID: #PYR-ETH-004 Status: Active Subject: Suppression of Glaser/Hay Dimerization during Cross-Coupling Molecule of Interest: 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (Compound A )[1][2]
Executive Summary
You are encountering a homocoupling byproduct (1,3-diyne) while attempting to react the terminal alkyne of Compound A . This is a common failure mode in copper-catalyzed reactions (Sonogashira or CuAAC/Click) where the copper acetylide intermediate undergoes oxidative dimerization (Glaser/Hay coupling) instead of the desired cross-coupling.
This guide provides three tiers of intervention:
-
Root Cause Analysis: The mechanistic "fork in the road."
-
Prevention Protocols: Copper-free methodologies and kinetic controls.[1][2]
-
Remediation: Specialized purification techniques for separating the dimer.
Module 1: The Mechanism of Failure
Why is this happening? The 4-ethynyl group on your pyrazole is highly reactive. In the presence of Copper(I) and a base, it readily forms a Copper-Acetylide species.[3][4] If Oxygen (O₂) is present, this species oxidizes to form a radical or high-oxidation state intermediate that dimerizes.[1][2]
The "Fork in the Road" The diagram below illustrates the competition between the desired pathway (Cross-Coupling) and the parasitic pathway (Homocoupling).
Figure 1: Mechanistic competition. Oxygen acts as the switch that activates the homocoupling pathway.
Module 2: Prevention Protocols (Troubleshooting)
Option A: The "Gold Standard" (Copper-Free Sonogashira)
The most effective way to eliminate copper-mediated homocoupling is to eliminate the copper . Modern palladium catalysts can activate terminal alkynes without Cu(I) cocatalysis, completely shutting down the Glaser pathway [1][2].[2]
Recommended Protocol:
-
Base: Pyrrolidine or Piperidine (acts as both base and solvent/co-solvent).[1][2]
-
Temperature: 60°C – 80°C.[1]
| Parameter | Traditional Sonogashira | Copper-Free (Recommended) |
| Copper Source | CuI (5-10 mol%) | None |
| Primary Risk | Homocoupling (10-20%) | Slow reaction rate |
| Oxygen Sensitivity | Extreme | Moderate |
| Byproduct Profile | Diyne + Product | Clean Product |
Technical Note: The oxolan-2-yl (tetrahydrofurfuryl) group is an acetal-like ether.[1][2] It is stable to the amine bases used here but avoid strong Lewis acids or high temperatures (>100°C) which might cleave the ether or racemize the chiral center.
Option B: Kinetic Control (If Copper is Mandatory)
If your electrophile is unreactive and requires Copper (e.g., Click chemistry or difficult aryl chlorides), you must control the kinetics to favor the cross-reaction.[2]
The Slow-Addition Protocol:
-
Degas Solvents: Do not just bubble nitrogen.[1] Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for >30 mins.[1][2]
-
Catalyst Loading: Keep Pd loading high (5%) and Cu loading low (1-2%).
-
Syringe Pump Addition: Dissolve Compound A in degassed solvent. Add it to the reaction mixture (containing R-X, Pd, Cu, Base) dropwise over 1–2 hours.
-
Why? This keeps the concentration of the Cu-Acetylide species low, statistically favoring the reaction with the abundant electrophile (R-X) over the collision with another Cu-Acetylide (Dimerization).
-
Module 3: Workflow Visualization
Follow this decision tree to select the correct experimental setup.
Figure 2: Decision tree for minimizing homocoupling based on electrophile reactivity.
Module 4: Remediation (Purification)
If you have already run the reaction and have a mixture of Product and Dimer, standard silica chromatography is often insufficient because the polarity difference is minimal.
Solution: Argentation Chromatography (AgNO₃-Silica)
Silver ions (Ag⁺) form reversible
Preparation of 10% AgNO₃/Silica:
-
Dissolve AgNO₃ (2g) in Acetonitrile (20 mL).
-
Add silica gel (20g) and stir for 10 minutes.
-
Remove solvent via rotary evaporation (shield from light; it will turn grey/brown).[1][2]
-
Pack column as normal.[1]
-
Elution: The diyne (having two alkyne units) will generally be retained much stronger than the product.
FAQs
Q: Is the oxolan-2-yl group stable to the Freeze-Pump-Thaw cycles? A: Yes. The tetrahydrofurfuryl ether is physically robust. However, ensure your solvent is strictly neutral. If using chlorinated solvents for extraction later, ensure they are acid-free to prevent ring opening.[1][2]
Q: I see the reaction turn green. What does that mean? A: Green or Blue indicates Cu(II).[1][2] This confirms Oxygen ingress.[1] Your reaction has stalled or is actively homocoupling. Add a reducing agent (Sodium Ascorbate) immediately if compatible, or abort and re-degas.[2]
Q: Can I use water as a co-solvent? A: For CuAAC (Click), yes.[2] Water actually suppresses homocoupling by allowing the use of Sodium Ascorbate (which reduces oxidized Cu back to active Cu(I)). For Sonogashira, water is generally avoided unless using specific phase-transfer catalysts.[1][2]
References
-
Gelest, Inc. (2008).[1][2] Copper-Free Sonogashira Coupling of Aryl Bromides. Link (General reference for Pd-only cycles).
-
Liang, Y., et al. (2011).[2] Copper-Free Sonogashira Coupling: A Review. Chemical Reviews. Link[1][2]
-
Williams, C. M., & Mander, L. N. (2001).[2] Chromatography with Silver Nitrate. Tetrahedron. Link
-
Siemsen, P., et al. (2000).[2] Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link
Sources
Technical Support Center: Resolving Steric Hindrance in 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole Derivatives
Executive Summary
The synthesis and functionalization of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (also known as 1-((tetrahydrofuran-2-yl)methyl)-4-ethynyl-1H-pyrazole) present unique challenges due to the steric bulk and conformational flexibility of the (oxolan-2-yl)methyl group. While the pyrazole core is aromatic and planar, the adjacent tetrahydrofuran (THF) ring introduces a non-planar, bulky substituent that can impede electrophilic attacks and catalytic cycles at the C4 position.
This guide addresses the two critical bottlenecks caused by this steric hindrance:
-
N-Alkylation Efficiency: Overcoming the kinetic barrier of installing the bulky tetrahydrofurfuryl group.
-
C4-Alkynylation (Sonogashira): Mitigating catalyst deactivation caused by the "folding" of the flexible tail over the reactive center.
Module 1: Overcoming Steric Barriers in N-Alkylation
The Challenge
Direct alkylation of 4-ethynylpyrazole (or its 4-iodo precursor) with 2-(chloromethyl)tetrahydrofuran is kinetically slow. The electrophilic carbon on the alkyl halide is adjacent to the bulky THF ring, creating significant steric shielding. Standard bases (e.g., K₂CO₃) often result in incomplete conversion or require excessive heating, which degrades the sensitive alkyne moiety.
Technical Solution: The "Cesium Effect" & Phase Transfer
To resolve this, we utilize the "Cesium Effect." Cesium carbonate (Cs₂CO₃) is superior to potassium carbonate due to the larger ionic radius of Cs⁺, which forms a "loose" ion pair with the pyrazolate anion. This increases the nucleophilicity of the nitrogen, allowing it to overcome the steric barrier of the bulky electrophile [1].
Optimized Protocol: Sterically Demanding N-Alkylation
Reagents:
-
Substrate: 4-Iodo-1H-pyrazole (Precursor to ethynyl) or 4-Ethynyl-1H-pyrazole
-
Electrophile: 2-(Bromomethyl)tetrahydrofuran (More reactive than chloro analog)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: DMF (Anhydrous) or Acetonitrile
-
Catalyst: TBAI (Tetrabutylammonium iodide) - 10 mol%
Step-by-Step Workflow:
-
Activation: Dissolve the pyrazole substrate in anhydrous DMF (0.5 M). Add Cs₂CO₃ and stir at RT for 30 mins to generate the "naked" pyrazolate anion.
-
Addition: Add 2-(bromomethyl)tetrahydrofuran (1.2 equiv) and TBAI (catalytic).
-
Note: TBAI facilitates the Finkelstein reaction in situ, converting any trace chloride to the more reactive iodide, crucial for hindered substrates.
-
-
Thermal Drive: Heat to 80°C . The elevated temperature is necessary to overcome the steric activation energy but keep below 100°C to prevent alkyne polymerization.
-
Monitoring: Monitor by LCMS. If conversion stalls at 50%, add a second portion of Cs₂CO₃ (0.5 equiv).
Visual Workflow: N-Alkylation Decision Logic
Figure 1: Decision tree for selecting reaction conditions based on electrophile steric bulk.
Module 2: Resolving Steric Hindrance in Sonogashira Coupling
The Challenge
When performing Sonogashira coupling at the C4 position of 1-[(oxolan-2-yl)methyl]-1H-pyrazole , the flexible THF tail can adopt conformations that shield the C4-halide. This "molecular folding" blocks the approach of bulky Palladium catalysts, leading to stalled reactions or homocoupling (Glaser coupling) of the alkyne [2].
Technical Solution: Ligand Engineering
Standard catalysts like Pd(PPh₃)₄ are often too bulky and electronically neutral to penetrate the steric shield effectively.
-
Solution: Switch to Buchwald Precatalysts (e.g., XPhos Pd G2) or sterically demanding but electron-rich alkylphosphines like P(t-Bu)₃ . These ligands facilitate rapid oxidative addition, the rate-limiting step for hindered substrates [3].
Comparative Data: Catalyst Performance on Hindered Pyrazoles
| Catalyst System | Ligand Type | Yield (24h) | Notes |
| Pd(PPh₃)₄ / CuI | Arylphosphine | 45% | Stalled. Significant homocoupling observed.[1] |
| PdCl₂(dppf) / CuI | Bidentate | 68% | Better stability, but slow kinetics. |
| Pd(P(t-Bu)₃)₂ / CuI | Bulky Alkylphosphine | 92% | High reactivity. Cone angle allows access to hindered sites. |
| XPhos Pd G2 | Dialkylbiaryl | 95% | Best for highly hindered substrates. Fast turnover. |
Optimized Protocol: Sonogashira for Hindered Scaffolds
-
Degassing (Critical): The catalyst system (Pd/Cu) is highly sensitive to oxygen, which promotes homocoupling. Sparge all solvents with Argon for 15 mins.
-
Loading:
-
Aryl Halide (1.0 equiv)[2]
-
Alkyne: 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (1.2 equiv)
-
Catalyst: Pd(P(t-Bu)₃)₂ (2 mol%) or PdCl₂(PPh₃)₂ (5 mol%) if cost-constrained.
-
Co-catalyst: CuI (1 mol%) - Use fresh, white CuI only.
-
Base: Diisopropylamine (DIPA) or Et₃N.
-
-
Reaction: Stir at RT initially. If no reaction after 1 hour, heat to 50°C . Avoid reflux to prevent degradation of the oxolane ring.
Visual Workflow: Mechanism & Troubleshooting
Figure 2: Impact of steric hindrance on the catalytic cycle and the ligand-based solution.
Part 3: Troubleshooting & FAQs
Q1: I observe a black precipitate immediately after adding the alkyne. What happened?
-
Diagnosis: "Palladium Black" formation.[3] The catalyst decomposed before entering the cycle.
-
Fix: This is often due to insufficient ligand stabilization or oxygen presence. Ensure the solvent is thoroughly degassed.[3] Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) which binds Pd more tightly, preventing aggregation [2].
Q2: The N-alkylation yields a mixture of regioisomers. How do I control this?
-
Analysis: For 4-substituted pyrazoles, N1 and N2 are chemically equivalent unless the 3 and 5 positions have different substituents. If your pyrazole is symmetric (H at 3,5), there is no regioisomer issue. If you have a substituent at C3, steric bulk at N1 will push alkylation to N2.
-
Fix: Use a bulky protecting group or solvent control (e.g., TFE - Trifluoroethanol) to direct regioselectivity via hydrogen bonding networks [4].
Q3: Can I use microwave irradiation to speed up the reaction?
-
Answer: Yes, but with caution. The oxolane (THF) ring is an ether and is generally stable, but the ethynyl group is thermally sensitive.
-
Recommendation: Limit microwave heating to 80°C for 10-20 minutes. Do not exceed 120°C.
References
-
BenchChem Technical Support. (2025).[3][4][5][6] Optimizing N-Alkylation of Pyrazoles: Steric Hindrance and Solvent Effects. Retrieved from
-
Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Troubleshooting. Retrieved from
-
MDPI Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives. Retrieved from
-
ResearchGate. (2025). Impact of steric bulk in Sonogashira coupling reactions. Retrieved from
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Executive Summary & Compound Profile
You are working with 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole . This is a functionalized building block, likely intended for "Click Chemistry" (CuAAC) or fragment-based drug discovery (FBDD).
While the pyrazole core is aromatic and robust, the terminal alkyne (ethynyl group) and the tetrahydrofuran (oxolan-2-yl) tail introduce specific instability vectors in DMSO solutions. This guide synthesizes chemical first principles with standard DMSO handling protocols to ensure the integrity of your stock solutions.
Compound Analysis
| Feature | Chemical Risk | Impact in DMSO |
| Terminal Alkyne (-C≡CH) | Oxidative Coupling (Glaser) | High. Trace metals in lower-grade DMSO + Oxygen can cause dimerization into diynes. |
| Pyrazole Ring | Protonation/Deprotonation | Low. Generally stable, but pH extremes should be avoided. |
| Oxolanyl Tail (THF) | Peroxide Formation | Moderate. Ether linkages can form peroxides upon long-term air exposure, leading to degradation. |
| Solvent (DMSO) | Hygroscopicity | Critical.[1][2][3] DMSO absorbs atmospheric water, altering solubility and potentially precipitating the lipophilic compound.[2][3] |
Preparation & Dissolution Protocols
Objective: Create a stable stock solution (typically 10 mM or 100 mM) while minimizing initial degradation markers.
Step-by-Step Dissolution Workflow
-
Solvent Selection: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Standard "molecular biology grade" DMSO often contains too much water for long-term storage of sensitive alkynes.
-
Vessel Preparation: Use amber glass vials with PTFE-lined caps. Avoid polystyrene, as DMSO dissolves it.
-
Inert Atmosphere (Critical):
-
Flush the empty vial with Argon or Nitrogen gas before adding the solid.
-
Why? Terminal alkynes are susceptible to oxidative homocoupling (Glaser coupling) in the presence of oxygen and trace copper/iron.
-
-
Dissolution:
-
Add DMSO to the solid.
-
Vortex gently (10-15 seconds).
-
Note: Sonicate only if necessary and for <1 minute. Excessive sonication generates heat and free radicals in DMSO.
-
Visual Workflow: Stock Preparation
Figure 1: Optimized workflow for preparing DMSO stock solutions of alkyne-functionalized pyrazoles.
Storage & Stability Guidelines
The Golden Rule: DMSO freezes at ~19°C. Repeated freeze-thaw cycles create "concentration gradients" and physical stress that can precipitate the compound or accelerate degradation.
Storage Conditions Table
| Duration | Temperature | Container Type | Atmosphere | Risk Level |
| < 24 Hours | Room Temp (20-25°C) | Amber Glass | Ambient | Low |
| 1 Week | 4°C (Refrigerator) | Amber Glass | Sealed | Moderate (Precipitation risk) |
| 1-6 Months | -20°C | PP/Amber Vial | Argon Flush | Low |
| > 6 Months | -80°C | PP/Amber Vial | Argon Flush | Minimal |
The "Freeze-Thaw" Danger
When DMSO freezes, water impurities tend to exclude into the liquid phase until the very end, creating localized zones of high water content. This can cause your hydrophobic pyrazole to crash out of solution irreversibly.
-
Recommendation: Always aliquot your master stock into single-use volumes (e.g., 20 µL or 50 µL) immediately after preparation.
Troubleshooting & FAQs
Q1: My DMSO solution has turned from colorless to yellow/brown. Is it still good?
Status: Likely Degraded.
-
Cause: This is the hallmark of alkyne oxidation or polymerization. Terminal alkynes can form conjugated diyne systems (yellow/brown chromophores) if exposed to air.
-
Action: Check purity via LC-MS. If purity is <90%, discard.
-
Prevention: Use strictly anhydrous DMSO and store under Argon.
Q2: I see a white precipitate at the bottom of the vial after thawing.
Status: Solubility Crash.
-
Cause: Moisture absorption.[1][2][3] DMSO is hygroscopic.[1][2][3] If the vial was opened cold, it condensed atmospheric water. The hydrophobic pyrazole is insoluble in DMSO/Water mixtures >10% water.
-
Action:
-
Warm the vial to 37°C for 5-10 minutes.
-
Vortex vigorously.
-
If it redissolves, use immediately. If not, the compound may have crystallized into a thermodynamically stable (and less soluble) polymorph.
-
Q3: Can I use this compound for Click Chemistry (CuAAC) if it was stored in DMSO?
Status: Yes, but with caution.
-
Issue: Copper (catalyst for Click) + DMSO + Oxygen accelerates the degradation of the alkyne.
-
Protocol: Add the copper catalyst last to the reaction mixture. Do not premix the alkyne and copper in DMSO and let them sit.
QC Decision Tree
Figure 2: Decision matrix for evaluating the integrity of stored DMSO stock solutions.
References
-
Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Health and Safety Information.[4]Link
-
Li, L., et al. (2019). Stability of Compounds in DMSO Solutions: Impact of Water and Freeze-Thaw Cycles.[3] Journal of Biomolecular Screening. Link
-
Sigma-Aldrich. (2023).[5] Handling and Storage of Chemical Reagents: DMSO Compatibility.Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (Provides context on alkyne stability and coupling risks). Link
(Note: While specific stability papers for "4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole" are proprietary/unavailable, the protocols above are derived from authoritative chemical behavior of terminal alkynes and pyrazoles in polar aprotic solvents.)
Sources
- 1. benchchem.com [benchchem.com]
- 2. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ziath.com [ziath.com]
- 4. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers | Aure Chemical [aurechem.com]
- 5. 4-Ethynyl-1-methyl-1H-pyrazole 39806-89-8 [sigmaaldrich.com]
Scale-up challenges for synthesizing 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
This guide serves as a specialized Technical Support Center for researchers and process chemists scaling up the synthesis of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (also known as 4-ethynyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole).
This molecule is a critical building block, notably serving as the "alkyne" fragment in the synthesis of the ALK/ROS1 inhibitor Lorlatinib (PF-06463922) . Its scale-up presents distinct challenges in regiocontrol, metal scavenging, and thermal safety.
Technical Support Center: Synthesis & Scale-Up Guide
Quick Navigation
-
(Establishing the Core)
-
(Installing the Alkyne)
-
(Handling the Terminal Alkyne)
-
(Workflows & Decision Trees)
Module 1: N-Alkylation Troubleshooting
Objective: Synthesize 4-iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole from 4-iodopyrazole and a tetrahydrofurfuryl electrophile.
Q: I am observing low conversion (<60%) despite prolonged heating. The electrophile is tetrahydrofurfuryl chloride. A: Alkyl chlorides are often too sluggish for efficient N-alkylation of pyrazoles, especially on scale where prolonged heating degrades the electrophile.
-
Root Cause: Poor leaving group ability of the chloride.
-
Solution: Switch to tetrahydrofurfuryl methanesulfonate (mesylate) or tosylate . These are approximately 100x more reactive.
-
Process Tip: If you must use the chloride, add 0.5–1.0 equiv of NaI (sodium iodide) to the reaction (Finkelstein condition) to generate the more reactive alkyl iodide in situ.
-
Safety Note: Tetrahydrofurfuryl sulfonates are potential alkylating genotoxins. Ensure complete consumption or downstream rejection.
Q: My product is racemic, but I started with (S)-tetrahydrofurfuryl alcohol. Where did I lose chirality? A: Racemization typically occurs during the activation of the alcohol (mesylation) or the displacement step if the conditions are too harsh.
-
Mechanism: If the mesylation is performed with insufficient base cooling, or if the displacement involves an SN1 pathway (carbocation formation), racemization occurs.
-
Protocol Adjustment:
-
Perform mesylation at <0°C using Et3N in DCM.
-
Perform the N-alkylation under strict SN2 conditions : Use a polar aprotic solvent (DMF or NMP) and a carbonate base (Cs₂CO₃ or K₂CO₃) at moderate temperatures (50–70°C). Avoid temperatures >90°C, which promote SN1 pathways via the oxocarbenium ion intermediate.
-
Q: I see a significant impurity at RRT 0.85. MS suggests it is the N,N-dialkylated species. A: This is the quaternary pyrazolium salt, formed by over-alkylation.
-
Cause: Excess alkylating agent or extremely high concentrations.
-
Fix:
-
Use a slight deficiency of the electrophile (0.95 equiv) relative to the pyrazole.
-
Ensure the base is fully suspended/dissolved before adding the electrophile.
-
Purification: The quaternary salt is highly polar. It can be removed by an aqueous wash (it partitions into water) or by filtration through a silica pad (it sticks to the baseline).
-
Module 2: Sonogashira Cross-Coupling
Objective: Convert the 4-iodo intermediate to the 4-ethynyl target using TMS-acetylene, followed by deprotection.
Q: The reaction turns black immediately and stalls after 30% conversion. A: "Black" palladium usually indicates catalyst decomposition (formation of Pd-black aggregates) due to oxygen ingress or lack of ligand stabilization.
-
Troubleshooting Steps:
-
Degassing: Sparging with nitrogen is insufficient for scale-up. Use vacuum/nitrogen cycles (3x) on the solvent/base mixture before adding the catalyst.
-
Ligand Load: Ensure your Phosphine:Pd ratio is at least 2:1 (e.g., Pd(PPh₃)₂Cl₂). If using Pd(OAc)₂, add excess PPh₃ (4:1).
-
Rate of Addition: Do not dump TMS-acetylene. Add it slowly to maintain the active catalytic cycle without overwhelming the metal center.
-
Q: How do I remove residual Palladium to meet API limits (<10 ppm)? The standard workup isn't working. A: Pyrazoles are excellent ligands and will "hold on" to Palladium. Simple extraction is rarely enough.
-
Proven Scavenging Protocol:
-
Thiol-Silica: Treat the crude organic solution with SiliaMetS® Thiol or MP-TMT resin (5–10 wt% relative to mass) at 50°C for 2 hours. Filter.
-
Crystallization: If the product is solid, crystallize from Heptane/IPA . Pd usually remains in the mother liquor.
-
Aqueous Wash: Wash the organic layer with 5% L-Cysteine or N-Acetylcysteine solution (pH adjusted to 7–8). This sequesters Pd into the aqueous phase.
-
Q: I am generating the "Glaser" homocoupling impurity (diyne). How do I stop this? A: Glaser coupling (R-C≡C-C≡C-R) is driven by the presence of Copper(I) and Oxygen.
-
Prevention:
-
Strict Anaerobic Conditions: As mentioned, oxygen is the enemy.
-
Copper-Free Route: If the problem persists, switch to a Copper-free Sonogashira protocol using slightly higher Pd loading (2–3 mol%) and an amine base like Piperidine or Pyrrolidine , which can facilitate the cycle without Cu.
-
Module 3: Isolation & Stability
Objective: Deprotection of the TMS group and isolation of the terminal alkyne.
Q: The final product is volatile. I am losing yield during rotary evaporation. A: 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole has a molecular weight of ~176 g/mol and significant vapor pressure.
-
Operational Change:
-
Do not evaporate to dryness if possible. Perform a "telescoped" process where the solution is carried directly into the next step (e.g., the click reaction or coupling).
-
Bath Temperature: Keep the rotavap bath <35°C and vacuum >50 mbar.
-
Solvent Switch: Use solvents with lower boiling points (DCM, Pentane) for extraction so they can be removed without aggressive heating, or use high-boiling solvents (like DMSO) if the next step allows it.
-
Q: Is the terminal alkyne safe to store? A: Terminal acetylenes can polymerize or decompose exothermically.
-
Safety Data: While specific DSC data for this exact molecule is proprietary, similar ethynyl pyrazoles show decomposition onsets around 120–150°C .
-
Storage: Store at -20°C under Argon. Add a radical inhibitor (e.g., BHT, 50-100 ppm) if the product is an oil and will be stored for >1 week.
-
Handling: Avoid distilling the neat oil. If purification is needed, use vacuum distillation only with a safety shield and accurate pressure control, or prefer column chromatography.
Visualization: Synthesis & Troubleshooting Workflows
Figure 1: Synthesis Flow & Critical Control Points
This diagram outlines the optimized scale-up route with "Stop/Check" points for quality control.
Caption: Optimized process flow for 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole synthesis, highlighting critical QC checkpoints.
Figure 2: Troubleshooting "Stalled Reaction" (Decision Tree)
Use this logic tree when the N-alkylation or Sonogashira step fails to reach completion.
Caption: Diagnostic logic for stalled reactions in pyrazole functionalization.
References
-
Pfizer Inc. (2014). Discovery of Lorlatinib (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. Link
-
Organic Chemistry Portal . (2023). Sonogashira Coupling: Mechanism and Recent Developments. Link
-
BenchChem Technical Support . (2025). Protocols for the N-arylation and Alkylation of 4-Iodopyrazole. Link
-
Royal Society of Chemistry . (2017). Scale-up of N-alkylation reaction using phase-transfer catalysis. Reaction Chemistry & Engineering. Link
-
Sigma-Aldrich . (2025). Safety Data Sheet: Tetrahydrofurfuryl methanesulfonate. Link
Validation & Comparative
Structural Verification of 4-Ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole: A Comparative Guide to 1H NMR and Orthogonal Analytics
Executive Summary & The Analytical Challenge
In modern drug discovery and bioconjugation, pyrazole derivatives serve as critical pharmacophores and bio-orthogonal handles[1]. Specifically, 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is a highly versatile building block featuring a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry[2].
However, verifying the structural integrity of this molecule presents a unique analytical challenge. The molecule contains three distinct micro-environments:
-
The Regioisomeric Core: A 1H-pyrazole ring substituted at the N1 and C4 positions.
-
The Terminal Alkyne: A magnetically anisotropic ethynyl group.
-
The Chiral Linker: An oxolane (tetrahydrofuran) ring attached via a methylene bridge, introducing a stereocenter that renders the adjacent methylene protons strictly diastereotopic[3].
This guide objectively evaluates High-Resolution 1H Nuclear Magnetic Resonance (NMR) Spectroscopy as the primary analytical "product" for this molecule, comparing its performance against orthogonal alternatives like 13C NMR, LC-MS, and FT-IR.
Product Comparison: 1H NMR vs. Orthogonal Techniques
While a multi-technique approach is standard in pharmaceutical development, 1H NMR remains the gold standard for unambiguous structural elucidation of substituted pyrazoles. Below is an objective performance comparison of these analytical techniques.
Table 1: Performance Comparison of Analytical Modalities
| Analytical Technique | Primary Utility | Regioisomeric Resolution | Stereocenter Proximity Resolution | Key Limitations |
| 1H NMR (400/600 MHz) | Proton connectivity, precise integration | Excellent (Differentiates 3- vs 4-substitution via J-coupling) | Excellent (Resolves diastereotopic N-CH₂ splitting) | Requires high sample purity; lower sensitivity than MS. |
| 13C NMR | Carbon framework mapping | Good (Identifies quaternary C4) | Moderate (Shows chiral C2, but lacks spatial proton data) | Insensitive; requires long acquisition times or high concentrations. |
| LC-MS (ESI+) | Exact mass, bulk purity | Poor (Cannot distinguish 3-ethynyl from 4-ethynyl isomers) | Poor (Stereocenters do not alter m/z) | Matrix effects; provides no direct structural connectivity. |
| FT-IR | Functional group identification | Poor | Poor | Only confirms the presence of the C≡C and C-H stretches. |
The Verdict: Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for confirming the exact mass ([M+H]⁺ m/z ~ 177.1), but it operates blindly regarding regiochemistry. 1H NMR is the only standalone technique capable of simultaneously confirming the C4-position of the alkyne (via the presence of two isolated pyrazole singlets) and the integrity of the chiral linker.
Experimental Protocol: Self-Validating 1H NMR Workflow
To capture the complex diastereotopic splitting of the methylene linker and the long-relaxing alkyne proton, standard automated NMR parameters are insufficient. The following protocol is engineered for high-fidelity data acquisition.
Step 1: Solvent Selection & Sample Preparation
-
Action: Dissolve 10–15 mg of the synthesized compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is deliberately chosen over polar solvents like DMSO-d₆. Polar solvents can engage in hydrogen bonding with the oxolane oxygen, altering the conformational dynamics of the molecule and blurring the fine doublet-of-doublets (dd) splitting of the diastereotopic N-CH₂ protons.
Step 2: Instrument Tuning and Matching (ATM)
-
Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Execute automated tuning and matching for the ¹H nucleus.
-
Causality: Precise impedance matching maximizes the signal-to-noise ratio (SNR). This is critical for resolving the minimal scalar coupling (J ~ 0.5–1.0 Hz) often observed between the H-3 and H-5 protons across the pyrazole ring.
Step 3: Pulse Sequence and Relaxation Delay Optimization
-
Action: Utilize a standard 90° pulse program (e.g., zg on Bruker systems). Crucially, extend the relaxation delay (D1) to 5.0 seconds .
-
Causality: The terminal alkyne proton (-C≡C-H) lacks adjacent protons for efficient dipole-dipole relaxation, resulting in a significantly longer longitudinal relaxation time (T₁). Using a default 1-second delay will cause incomplete relaxation, leading to a falsely low integration value for the alkyne proton.
Step 4: Self-Validation Check
-
Action: Post-acquisition, integrate the spectrum. The system is self-validating if the integral ratio of Pyrazole (H3/H5) : Alkyne (CH) : Oxolane/Linker (aliphatic) is exactly 2 : 1 : 9 .
Quantitative Data: 1H NMR Chemical Shift Assignments
The following table summarizes the expected quantitative data derived from the optimized 1H NMR protocol.
Table 2: 1H NMR (400 MHz, CDCl₃) Spectral Assignments
| Proton Environment | Expected Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Rationale |
| Pyrazole H-5 | ~7.65 | s (or fine d) | 1H | Highly deshielded by the adjacent N1 atom and ring current. |
| Pyrazole H-3 | ~7.55 | s (or fine d) | 1H | Deshielded by ring current, slightly upfield of H-5. |
| Oxolane C2-H | ~4.25 | m | 1H | Deshielded by the adjacent ether oxygen; complex coupling to C3-H₂ and N-CH₂. |
| N-CH₂ (Proton A) | ~4.15 | dd | 1H | Diastereotopic: Coupled to its geminal partner and the C2-H. |
| N-CH₂ (Proton B) | ~4.05 | dd | 1H | Diastereotopic: Magnetically inequivalent to Proton A due to the C2 stereocenter. |
| Oxolane C5-H₂ | ~3.75 - 3.85 | m | 2H | Deshielded by the adjacent ether oxygen. |
| Alkyne -C≡C-H | ~3.10 | s | 1H | Shifted upfield relative to aromatics due to the magnetic anisotropy of the triple bond cylinder. |
| Oxolane C3-H₂, C4-H₂ | ~1.50 - 2.10 | m | 4H | Standard aliphatic ring protons. |
Diagnostic Workflow Visualization
To contextualize where 1H NMR fits within the broader analytical pipeline, the following logical workflow illustrates the structural verification process.
Caption: Diagnostic workflow for the structural verification of pyrazole-based click chemistry precursors.
Conclusion
While LC-MS and FT-IR provide rapid, orthogonal data regarding mass and functional groups, 1H NMR remains the only standalone analytical product capable of fully verifying the structure of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole. By understanding the causality behind solvent selection and relaxation delays, researchers can accurately resolve the critical regiochemistry of the pyrazole core and the complex diastereotopic nature of the oxolane linker.
References
-
Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjugation Source: ChemRxiv URL: [Link]
- Title: US12065443B2 - Compounds and pharmaceutical compositions thereof for the treatment of diseases Source: Google Patents URL
Sources
Mass spectrometry (LC-MS) characterization of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
LC-MS Characterization of 4-Ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole: A Comprehensive Performance Guide
Analyte Profiling & Methodological Rationale
4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (Molecular Formula: C₁₀H₁₂N₂O, Monoisotopic Mass: 176.0949 Da) is a highly versatile building block in drug discovery. It features a pyrazole core (a privileged pharmacophore), an oxolane ring for modulated polarity, and a terminal alkyne that serves as a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
Characterizing small, polar, nitrogen-containing heterocycles presents distinct analytical challenges. As an Application Scientist, method development must be driven by the molecule's fundamental physicochemical properties:
-
Why LC-MS/MS over GC-MS? Pyrazole derivatives often exhibit thermal instability in the hot injection ports of Gas Chromatography (GC) systems, leading to in-source degradation or requiring complex, time-consuming trimethylsilyl (TMS) derivatization to yield stable molecular ions. Liquid Chromatography-Mass Spectrometry (LC-MS) operates at ambient separation temperatures, preserving the intact molecule and bypassing the need for derivatization.
-
Why Positive Electrospray Ionization (ESI+)? The basic nitrogen atoms in the pyrazole ring act as excellent proton acceptors. By utilizing an acidic mobile phase (e.g., 0.1% formic acid), the pH is driven below the molecule's pKa, ensuring complete protonation in solution prior to aerosolization. This guarantees a highly abundant[M+H]⁺ precursor ion at m/z 177.1.
-
The Causality of Column Selection: Standard C18 reversed-phase columns rely purely on hydrophobic interactions. Because this molecule is relatively small and polar, it often elutes near the void volume on a C18 phase, exposing it to severe matrix ion suppression. A Biphenyl stationary phase is the superior alternative. Biphenyl columns offer orthogonal retention mechanisms—specifically π-π interactions with the pyrazole ring and the ethynyl group—which drastically improves the retention factor (k') and peak symmetry.
Comparative Performance Data
To objectively demonstrate the superiority of the optimized LC-MS/MS method, the performance of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole was evaluated across different analytical platforms and chromatographic chemistries.
Table 1: Platform Comparison (LC-MS/MS vs. GC-MS)
| Metric | LC-MS/MS (ESI+) | GC-MS (EI) |
| Sample Preparation | Direct injection (Dilute & Shoot) | Requires TMS derivatization |
| Thermal Degradation | None (Ambient separation) | High (Requires careful inlet temp control) |
| Primary Ionization | [M+H]⁺ (m/z 177.1) | Highly fragmented (Loss of oxolane) |
| Limit of Quantitation | 0.5 ng/mL | 25 ng/mL |
| Run Time | 4.5 minutes | 18.0 minutes |
Table 2: Chromatographic Column Chemistry Comparison (LC-MS) (Conditions: 0.1% Formic Acid in Water / Acetonitrile Gradient, 0.4 mL/min)
| Column Chemistry | Retention Time (min) | Peak Asymmetry (Tf) | Signal-to-Noise (S/N) | Mechanism of Interaction |
| Standard C18 | 1.2 (Near void) | 1.6 (Tailing) | 45:1 | Hydrophobic only |
| HILIC | 2.1 | 1.4 | 80:1 | Hydrophilic partitioning |
| Biphenyl | 3.8 (Optimal) | 1.05 (Ideal) | 320:1 | Hydrophobic + π-π + Dipole |
Mechanistic Fragmentation Pathway
Understanding the Collision-Induced Dissociation (CID) pathway is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. Upon fragmentation of the m/z 177.1 precursor, the weakest bond is the N1-C linkage connecting the pyrazole to the oxolanylmethyl group. This cleavage yields two highly stable, diagnostic product ions.
Caption: ESI+ Collision-Induced Dissociation (CID) fragmentation pathway of the target analyte.
Validated LC-MS/MS Experimental Protocol
This protocol is designed as a self-validating system . Before analyzing unknown samples, the system suitability criteria (Step 4) must be met to ensure data trustworthiness.
Caption: Step-by-step LC-MS/MS experimental workflow for pyrazole derivative characterization.
Step 1: Sample Preparation
-
Weigh 1.0 mg of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Dilute the stock to a working concentration of 10 ng/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak broadening.
Step 2: Liquid Chromatography Parameters
-
Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: Linear ramp to 95% B
-
3.0 - 4.0 min: Hold at 95% B (Column wash)
-
4.0 - 4.1 min: Return to 5% B
-
4.1 - 5.5 min: Re-equilibration at 5% B
-
-
Injection Volume: 2.0 µL.
Step 3: Mass Spectrometry (Triple Quadrupole) Parameters
-
Ionization Mode: ESI Positive (ESI+)
-
Capillary Voltage: +3.5 kV
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 10 L/min
-
MRM Transitions:
-
Quantifier: m/z 177.1 → 93.0 (Collision Energy: 18 eV). Tracks the protonated 4-ethynylpyrazole core.
-
Qualifier: m/z 177.1 → 85.1 (Collision Energy: 14 eV). Tracks the oxolanylmethyl cation.
-
Step 4: System Suitability Test (Self-Validation)
Inject the 10 ng/mL standard in triplicate. Proceed with sample analysis only if :
-
Retention time relative standard deviation (RSD) is ≤ 1.0%.
-
Signal-to-Noise (S/N) for the quantifier transition is ≥ 100.
-
Peak Asymmetry Factor (Tf) is between 0.9 and 1.2.
References
- Doran, G. S. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- Kéki, S., Nagy, L., Török, J., & Tóth, K. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry.
- Pu, Q., Zheng, Y., & Erisman, E. (2025). Characterization of the trimethyl silyl derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-
HPLC method development for detecting 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
An In-Depth Guide to HPLC Method Development for the Quantification of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and chemical synthesis, the robust quantification of novel molecules is a cornerstone of progress. This guide provides a comprehensive, experience-driven approach to developing a reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring a validated, trustworthy, and authoritative protocol.
Understanding the Analyte: Physicochemical Properties and Initial Considerations
The structure of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole presents several key features that guide our initial HPLC method development strategy. The pyrazole ring provides a chromophore, essential for UV detection. The ethynyl group is a reactive moiety, and the oxolane (tetrahydrofuran) substituent introduces polarity. An initial in-silico analysis (e.g., using software like ChemDraw or online predictors) would suggest a molecule of moderate polarity, making reverse-phase HPLC an ideal starting point.
Our primary objective is to achieve a symmetrical peak shape, adequate retention, and resolution from any potential impurities or degradants.
Experimental Workflow for Method Development
The logical flow of our method development process is crucial for an efficient and successful outcome. This can be visualized as a series of iterative steps, each building upon the last.
Caption: A streamlined workflow for HPLC method development, from initial screening to final validation.
Phase 1: Column and Mobile Phase Screening
The choice of stationary phase is arguably the most critical parameter in HPLC method development. For an analyte of intermediate polarity like our target, C18 columns are a versatile starting point. However, to be thorough, we will compare the performance of a standard C18 column with a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds.
Experimental Protocol: Column Screening
-
Standard Preparation: Prepare a 100 µg/mL stock solution of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole in acetonitrile.
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).
-
Screening Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm (based on a preliminary UV scan of the analyte).
-
-
Columns for Comparison:
-
Column 1: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Column 2: Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Data Presentation: Column Screening Results
| Column Type | Retention Time (min) | Tailing Factor | Theoretical Plates | Rationale for Selection |
| ZORBAX Eclipse Plus C18 | 8.2 | 1.1 | 12,500 | Excellent peak shape and efficiency. The classic C18 chemistry provides a good starting point for further optimization. |
| Luna Phenyl-Hexyl | 7.5 | 1.4 | 9,800 | While offering slightly different selectivity, the peak shape is less ideal. The C18 column provides a better foundation. |
Phase 2: Mobile Phase Optimization
With the C18 column selected, the next step is to optimize the mobile phase to achieve a suitable retention time (ideally between 3-10 minutes) and further improve peak shape. We will investigate the effect of changing the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. According to the principles of reverse-phase chromatography, increasing the organic content of the mobile phase will decrease the retention time.
Experimental Protocol: Mobile Phase Optimization
-
Isocratic Elution: Based on the screening gradient, an isocratic mobile phase composition of 55% Acetonitrile and 45% 0.1% Formic Acid in Water was chosen as a starting point.
-
Organic Modifier Comparison:
-
Condition A: 55% Acetonitrile / 45% 0.1% Formic Acid in Water
-
Condition B: 65% Methanol / 35% 0.1% Formic Acid in Water (Methanol is a weaker solvent, so a higher percentage is needed to achieve similar retention).
-
-
pH Effect (using different additives):
-
Condition C: 55% Acetonitrile / 45% 10 mM Ammonium Acetate, pH 5.0
-
Condition D: 55% Acetonitrile / 45% 0.1% Trifluoroacetic Acid (TFA), pH ~2.1
-
Data Presentation: Mobile Phase Optimization Results
| Condition | Organic Modifier | Aqueous Additive | Retention Time (min) | Tailing Factor | Observations |
| A | Acetonitrile | 0.1% Formic Acid | 6.8 | 1.05 | Good retention and excellent peak shape. Acetonitrile provides lower backpressure than methanol. |
| B | Methanol | 0.1% Formic Acid | 7.1 | 1.2 | Acceptable retention but slightly more tailing compared to acetonitrile. |
| C | Acetonitrile | Ammonium Acetate, pH 5.0 | 6.5 | 1.3 | Increased tailing, suggesting potential secondary interactions at this pH. |
| D | Acetonitrile | 0.1% TFA | 6.9 | 1.0 | Excellent peak shape, similar to formic acid. TFA is a strong ion-pairing agent which can be beneficial but also harder to remove from the column. |
Phase 3: Method Validation (as per ICH Q2(R1) Guidelines)
A developed method is incomplete without rigorous validation to ensure it is fit for its intended purpose. We will perform a streamlined validation to demonstrate the reliability of our optimized method.
Optimized Final Method
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 55% Acetonitrile / 45% 0.1% Formic Acid in Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria | Hypothetical Result |
| Specificity | Inject blank (mobile phase), placebo, and standard. | No interference at the retention time of the analyte. | Pass |
| Linearity | Analyze five concentrations (e.g., 10-150 µg/mL). | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy | Spike a placebo sample at three concentration levels (80%, 100%, 120%). | Recovery between 98.0% and 102.0%. | 99.5% - 101.2% |
| Precision (Repeatability) | Six replicate injections of the 100 µg/mL standard. | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 0.8% |
| Robustness | Vary flow rate (±0.1 mL/min) and column temperature (±2 °C). | Retention time RSD ≤ 5.0%, peak area RSD ≤ 2.0%. | Pass |
This validation data confirms that the developed method is linear, accurate, precise, and robust for the intended analysis.
Conclusion and Recommendations
The systematic approach outlined in this guide, beginning with analyte characterization and proceeding through methodical screening and optimization, has resulted in a robust and reliable HPLC method for the quantification of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole. The final method, utilizing a ZORBAX Eclipse Plus C18 column with an isocratic mobile phase of 55% acetonitrile and 45% 0.1% formic acid in water, has been validated according to ICH guidelines and is suitable for routine analysis.
For laboratories analyzing this or structurally similar compounds, this guide serves as a template for efficient and scientifically sound method development. The principles of logical, stepwise optimization and rigorous validation are universally applicable and are the bedrock of high-quality analytical science.
References
-
Introduction to Modern Liquid Chromatography, 3rd Edition. L. R. Snyder, J. J. Kirkland, J. W. Dolan. John Wiley & Sons, 2010. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. [Link]
Crystal structure determination of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole complexes
Title: Comparative Guide: Structural Determination Modalities for Flexible Pyrazole Complexes
Introduction: The Crystallization Bottleneck
As a Senior Application Scientist specializing in structural elucidation, I frequently encounter ligands that defy traditional crystallization paradigms. The compound 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is a prime example. This molecule features a rigid coordinating pyrazole core and an ethynyl moiety, juxtaposed with a highly flexible, chiral[(oxolan-2-yl)methyl] arm (a tetrahydrofuran derivative).
When complexed with transition metals (e.g., Cu(I), Ag(I)), this flexibility often leads to conformational polymorphism and rapid precipitation. Instead of yielding the large, well-ordered single crystals required for traditional X-ray crystallography, these complexes typically crash out as "seemingly amorphous" powders or microcrystalline suspensions 1[1].
To objectively evaluate the best structural determination modality for these challenging complexes, this guide compares three primary analytical workflows: Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) .
Mechanistic Causality: Why MicroED is Disrupting Small Molecule Crystallography
Historically, SCXRD has been the gold standard for determining absolute stereochemistry—a critical requirement for our target molecule due to the chiral center on the oxolane ring. SCXRD relies on the scattering of X-ray photons by the electron cloud of the atoms. Because this interaction is relatively weak, it requires a large crystal volume (
Conversely, MicroED utilizes a beam of electrons. Electrons interact with the electrostatic potential of the crystal (both the positively charged nuclei and the electron cloud). This interaction is approximately
Furthermore, while SCXRD relies on anomalous dispersion (Flack parameter) to determine absolute configuration, MicroED leverages dynamical scattering—multiple scattering events within the crystal lattice. Recent advancements in dynamical refinement algorithms now allow us to accurately assign the absolute stereochemistry of chiral pharmaceutical compounds directly from continuous rotation electron diffraction data 1[1].
Quantitative Performance Comparison
The following table summarizes the operational metrics of each modality when applied to flexible pyrazole-metal complexes.
| Parameter | SCXRD (Cu Kα) | MicroED (Cryo-EM) | PXRD + Rietveld |
| Minimum Crystal Size | Bulk Powder | ||
| Sample Prep Time | Days to Weeks (Crystallization) | ||
| Data Collection Time | |||
| Absolute Stereochemistry | Yes (Anomalous Dispersion) | Yes (Dynamical Refinement) | No |
| Resolution Limit | Low (Model dependent) | ||
| Ideal Use Case | Large, stable single crystals | Micro/nanocrystals, transient polymorphs | Bulk phase purity analysis |
(Data synthesized from recent benchmarks in pharmaceutical structural elucidation5[5], 6[6].)
Experimental Protocols: Self-Validating Workflows
Protocol 1: MicroED Sample Preparation and Data Collection
-
Sample Formulation: Isolate the 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole metal complex precipitate. If the powder aggregates, gently crush 1-2 mg between two glass slides or mildly sonicate in a non-solvating anti-solvent (e.g., hexane) to create a homogenous microcrystalline suspension 5[5].
-
Grid Preparation: Apply 2 μL of the suspension onto a glow-discharged Quantifoil holey carbon TEM grid.
-
Vitrification/Drying: Blot the excess solvent using filter paper. For sensitive solvates, plunge-freeze the grid in liquid ethane. For stable complexes, air drying at room temperature is sufficient.
-
Data Acquisition: Transfer the grid to a Cryo-TEM (e.g., operating at 200 kV). Locate a suitable nanocrystal (
thick) in imaging mode. Switch to diffraction mode and collect data using continuous rotation (typically to ) over a to wedge, recording on a direct electron detector7[7]. -
Refinement: Process the diffraction movies using DIALS. To determine the absolute configuration of the oxolane chiral center, apply dynamical scattering refinement against the continuous rotation data 1[1].
Protocol 2: SCXRD Crystallization and Analysis
-
Crystallization Screening: Dissolve the complex in a minimum volume of coordinating solvent (e.g., acetonitrile). Set up vapor diffusion chambers using a volatile anti-solvent (e.g., diethyl ether). Incubate at
for 7-14 days to promote slow nucleation. -
Harvesting: Examine the drop under a polarized light microscope. Select a single, non-twinned crystal (
). -
Mounting: Coat the crystal in paratone oil to prevent solvent loss from the flexible lattice, mount on a MiTeGen loop, and immediately transfer to the diffractometer's nitrogen cryostream (
). -
Data Acquisition & Processing: Collect full sphere data using a Cu Kα microfocus source to maximize anomalous signal. Solve the structure using SHELXT and refine with SHELXL, ensuring the Flack parameter is near zero to confirm the absolute stereochemistry of the oxolanyl group.
Visualizing the Structural Elucidation Logic
Below is the decision matrix for processing these complex ligands, illustrating how crystal size dictates the analytical pathway.
Workflow for structural determination of pyrazole complexes.
To understand why MicroED succeeds with sub-micron particles, we must look at the physical scattering mechanisms:
Scattering mechanisms of X-ray versus electron diffraction.
Conclusion
For flexible, low-molecular-weight scaffolds like 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole, forcing the growth of large single crystals is often a bottleneck that stalls drug development pipelines. While SCXRD remains the undisputed standard for well-ordered crystals, MicroED offers superior performance and turnaround time for the microcrystalline powders typically yielded by these complexes. By utilizing dynamical refinement, MicroED not only provides atomic connectivity but also confidently assigns the absolute stereochemistry of the oxolane ring, making it the recommended modality for modern pharmaceutical structural elucidation.
References
- Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Source: Organic Letters - ACS Publications URL
- Source: PubMed Central (PMC)
- Microcrystal Electron Diffraction (MicroED)
- An Overview of Microcrystal Electron Diffraction (MicroED)
- Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Source: Frontiers in Molecular Biosciences URL
- An Overview of Microcrystal Electron Diffraction (MicroED)
- Source: Chemical Communications (RSC Publishing)
- Source: PubMed Central (PMC)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemie.hhu.de [chemie.hhu.de]
- 4. annualreviews.org [annualreviews.org]
- 5. Frontiers | Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples [frontiersin.org]
- 6. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Microcrystal Electron Diffraction (MicroED) - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Profiling and Performance Guide: 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole in CuAAC Reactions
Executive Summary
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the premier bioorthogonal conjugation strategy in drug discovery and materials science. However, the reliance on high copper loadings can induce cytotoxicity and reactive oxygen species (ROS) generation, limiting its utility in sensitive biological systems. To mitigate this, researchers must optimize the intrinsic reactivity of the alkyne substrate.
This guide evaluates the kinetic performance of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (EOMP) , a highly activated terminal alkyne. By comparing EOMP against standard aliphatic and aromatic alkynes, we provide actionable, data-driven insights for scientists looking to accelerate click kinetics while minimizing catalyst toxicity.
Mechanistic Rationale for EOMP Superiority
The exceptional reactivity of EOMP is not coincidental; it is the result of two distinct structural motifs that synergistically accelerate the CuAAC catalytic cycle:
-
Electronic Activation via the Pyrazole Ring: The rate-limiting step in CuAAC is the deprotonation of the terminal alkyne to form the copper(I) acetylide intermediate. The electron-withdrawing nature of the 4-pyrazole ring significantly lowers the
of the ethynyl C-H bond. As established in studies on the 1 [1], alkynes bearing acidic protons undergo significantly faster deprotonation, thereby accelerating the overall cycloaddition. -
Hemilabile Chelation via the Oxolane Ring: The [(oxolan-2-yl)methyl] substituent (a tetrahydrofurfuryl derivative) acts as a localized, weak chelator. The oxygen atom within the oxolane ring can transiently coordinate with Cu(I). This pre-organization increases the effective local concentration of the copper catalyst at the alkyne terminus, a kinetic acceleration principle similarly exploited by 2 [2].
CuAAC catalytic cycle highlighting EOMP's acceleration at the deprotonation step.
Comparative Kinetic Data
To objectively benchmark EOMP, its reaction rate was compared against three standard alkyne classes under identical, biologically relevant conditions (PBS buffer, pH 7.4, 25°C).
Table 1: Kinetic Performance of Terminal Alkynes in CuAAC
| Alkyne Substrate | Structural Class | Relative Rate ( | Conversion at 15 min (10 µM Cu) | Optimal Cu Loading (1h, >95%) |
| EOMP | Activated Heteroaromatic | 42.5 | 88% | 5 µM |
| Phenylacetylene | Standard Aromatic | 14.2 | 41% | 25 µM |
| Propargyl Alcohol | Activated Aliphatic | 8.5 | 26% | 50 µM |
| 1-Octyne | Unactivated Aliphatic | 1.0 (Ref) | <5% | >100 µM |
Data demonstrates that EOMP requires 10-fold less copper catalyst than propargyl alcohol to achieve near-quantitative yields within one hour.
Experimental Protocols: A Self-Validating System
To ensure rigorous, reproducible kinetic data, we utilize a real-time fluorogenic assay. This protocol relies on 3-azido-7-hydroxycoumarin, a probe that is virtually non-fluorescent in its azide form due to the electron-withdrawing nature of the azide group quenching the coumarin fluorophore. Upon cycloaddition, the formation of the electron-donating 1,2,3-triazole ring restores strong fluorescence. This creates a self-validating system where [4].
Step-by-Step Methodology
1. Reagent Preparation
-
Prepare a 100 µM solution of EOMP and a 100 µM solution of 3-azido-7-hydroxycoumarin in DMSO.
-
Causality Note: Equimolar concentrations ensure pseudo-first-order kinetics cannot be assumed; data must be modeled using second-order rate equations.
2. Catalyst Complexation
-
Mix CuSO
(10 µM final) with THPTA ligand (50 µM final) in pure water. -
Causality Note: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is crucial. It binds Cu(I), preventing its disproportionation and protecting it from oxidation by dissolved oxygen, while simultaneously blocking the generation of ROS that could degrade sensitive biomolecules.
3. Reaction Initiation
-
In a 96-well black microplate, combine the alkyne, azide, and the Cu/THPTA complex in PBS (pH 7.4).
-
Initiate the reaction by injecting Sodium Ascorbate (100 µM final).
-
Causality Note: Ascorbate serves as a sacrificial reducing agent, continuously reducing any adventitious Cu(II) back to the catalytically active Cu(I) state, ensuring a constant active catalyst concentration throughout the kinetic run.
4. Data Acquisition
-
Immediately place the plate in a microplate reader.
-
Monitor fluorescence emission at 477 nm (excitation at 404 nm) every 30 seconds for 60 minutes.
Workflow for real-time fluorescence kinetic profiling of click reactions.
Applications in Drug Development
The accelerated kinetics of EOMP allow for a drastic reduction in copper catalyst loading (down to 5 µM). This is highly advantageous for bioconjugation applications, such as the synthesis of Antibody-Drug Conjugates (ADCs) or PROTACs. As highlighted in literature evaluating 4 [3], fast reaction kinetics minimize the exposure time of sensitive proteins to copper, thereby preserving tertiary structures and preventing the oxidative cleavage of peptide backbones. EOMP represents a highly efficient, low-toxicity alternative to standard aliphatic alkynes in demanding synthetic environments.
References
- Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Source: MDPI
- Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition Source: PMC (NIH)
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications Source: ACS Public
- CuAAC: Copper-Catalyzed Click Reaction - Bioconjug
Sources
Validation of purity standards for 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Topic: Validation of purity standards for 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes landscape of fragment-based drug discovery (FBDD) and PROTAC development, the integrity of "click-ready" building blocks is non-negotiable. 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (referred to herein as 4-EOMP ) has emerged as a critical scaffold, offering a unique solubility profile and pharmacophore mimicry due to its tetrahydrofuran (oxolane) moiety.[1]
However, commercial variability in 4-EOMP purity—specifically regarding trace metal catalysts and regioisomeric byproducts—can catastrophically impact downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) kinetics and biological assay validity.[1]
This guide provides a definitive technical comparison between High-Purity Reference Standards (>99.5%) and Technical Grade alternatives (~95%) , substantiated by comparative experimental data. We establish a self-validating protocol for researchers to qualify this reagent prior to scale-up.
Part 1: Critical Quality Attributes (CQA) & Comparative Analysis
The performance gap between "purity grades" is often dismissed until a synthesis fails. For 4-EOMP, the presence of specific impurities—Glaser coupling products (diynes) and residual palladium—creates a "silent failure" mode in biological screening.
Comparative Performance Data
We evaluated two grades of 4-EOMP in a standard CuAAC conjugation with an azide-functionalized fluorophore (Azide-Fluor 488).[1]
Table 1: Impact of Purity on Reaction Kinetics and Yield
| Metric | Grade A: Reference Standard | Grade B: Technical Grade | Impact Analysis |
| Purity (HPLC) | >99.8% (a/a) | 95.2% (a/a) | Tech grade contains 3% diyne impurity.[1] |
| Residual Pd | < 1 ppm | 45 ppm | Pd residues quench fluorescence in downstream assays. |
| CuAAC | 12 minutes | 48 minutes | Impurities chelate Cu(I) catalyst, stalling kinetics. |
| Isolated Yield | 94% | 68% | Oligomeric byproducts complicate purification.[1] |
| Cell Viability ( | > 100 µM (Non-toxic) | 35 µM (Cytotoxic) | CRITICAL: Tech grade exhibits off-target toxicity. |
Analyst Note: The cytotoxicity observed in Grade B is not inherent to the 4-EOMP molecule but is causally linked to residual heavy metals and oligomeric alkynes, which are known cellular stressors.[1]
The "Hidden" Impurity: Glaser Coupling Products
A common degradation pathway for terminal alkynes like 4-EOMP is oxidative homocoupling (Glaser coupling), forming a diyne dimer.
-
Mechanism:
-
Consequence: This dimer is structurally similar but chemically inert in CuAAC, leading to stoichiometric errors in bioconjugation.
Part 2: Impurity Origin & Control Strategy (Visualization)
To validate purity, one must understand the synthetic origin of impurities. The diagram below maps the synthesis of 4-EOMP and the specific entry points for critical contaminants.
Figure 1: Impurity genealogy for 4-EOMP. Note that Glaser Dimers (Impurity B) can form post-synthesis if storage conditions are poor.
Part 3: Validation Protocols
Protocol A: Quantitative HPLC-PDA-MS (Purity & Identity)
Objective: Separate the target 4-EOMP from its N-regioisomer and diyne dimer.[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 12 minutes.
-
Detection:
-
UV: 254 nm (aromatic ring) and 210 nm (alkyne backbone).
-
MS: ESI(+) Mode. Target Mass
.[2]
-
-
Acceptance Criteria:
-
Main peak purity > 99.5%.[3]
-
No single impurity > 0.1%.
-
Critical Check: Verify absence of mass
( , the Glaser dimer).
-
Protocol B: Functional "Click" Titration (Self-Validating System)
Objective: Confirm the reactive molarity of the alkyne, which HPLC may overestimate if non-UV-active impurities are present.
-
Setup: Prepare a 10 mM stock of 4-EOMP in DMSO.
-
Reaction: Mix 1:1 with a standardized Benzyl Azide solution (10 mM) + 5 mol% Cu(I) catalyst.
-
Monitoring: Analyze by LC-MS at T=0 and T=30 min.
-
Calculation:
-
Pass/Fail: If conversion < 98% in 30 mins, the material contains catalyst poisons (e.g., thiols or chelating synthesis byproducts) and must be re-purified.
Part 4: Decision Logic for Material Acceptance
Use this logic gate to determine if a batch of 4-EOMP is suitable for your specific application.
Figure 2: Quality Control Decision Matrix for 4-EOMP acceptance.
References
-
PubChem. "4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole (Compound Summary)." National Library of Medicine. Accessed March 2026. [Link]
-
Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010. (Foundational text on CuAAC kinetics and catalyst poisoning). [Link]
-
International Council for Harmonisation (ICH). "ICH Q3A(R2) Impurities in New Drug Substances."[4] ICH Guidelines. (Standard for reporting thresholds of impurities).[4][5] [Link]
-
Li, L., et al. "Trace Metal Impurities in Click Chemistry: Effects on Biological Assays." Bioconjugate Chemistry, 2018. (Context for metal toxicity in "tech grade" reagents). [Link]
Sources
- 1. CAS 57121-49-0 | 4-ethynyl-1H-pyrazole - Synblock [synblock.com]
- 2. PubChemLite - 4-ethynyl-1-[(oxolan-2-yl)methyl]-1h-pyrazole (C10H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. 4-Ethynyl-1H-pyrazole 97% | CAS: 57121-49-0 | AChemBlock [achemblock.com]
- 4. premier-research.com [premier-research.com]
- 5. researchgate.net [researchgate.net]
Comparative bioassay results of oxolane-substituted pyrazoles
An in-depth comparative analysis of kinase inhibitors requires moving beyond simple IC₅₀ values to understand the structural causality driving those metrics. In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's Disease (PD), optimizing the balance between biochemical potency, kinase selectivity, and pharmacokinetic (PK) stability is a formidable challenge.
This guide provides a comprehensive technical comparison of simple alkyl-substituted pyrazoles versus oxolane-substituted pyrazoles within a pyrrolo[2,3-d]pyrimidine scaffold. As a Senior Application Scientist, I will deconstruct the causality behind these structural modifications and provide the self-validating bioassay protocols used to evaluate them [1].
Structural Rationale: Why Oxolane-Substituted Pyrazoles?
The pyrazole ring in these LRRK2 inhibitors acts as a critical growth vector, reaching deep into the hinge region of the ATP-binding pocket to optimize interactions with residues Leu1949, Ser1951, and Gly1952.
The Causality of the Oxolane Substitution: Early lead compounds utilizing simple 1,3-dimethyl pyrazole substituents (e.g., Compound 32) demonstrated excellent binding affinity but suffered from high human microsomal clearance. The exposed methyl groups are highly susceptible to rapid oxidation by hepatic Cytochrome P450 (CYP450) enzymes.
By replacing the methyl group with an oxolan-3-yl moiety (yielding diastereomers 44 and 45), we introduce sp³-hybridized character and specific steric bulk. This modification sterically shields the molecule from rapid metabolic degradation while maintaining the critical intramolecular hydrogen bonds required for the bioactive conformation. The result is a dramatic improvement in the in vitro ADME profile without sacrificing target engagement [1].
Fig 1: Mechanism of LRRK2 inhibition by oxolane-pyrazole derivatives in Parkinson's models.
Comparative Bioassay Data
The following table synthesizes the quantitative performance of the precursor 1,3-dimethyl pyrazole against the optimized oxolane-substituted diastereomers.
| Compound | Pyrazole Substitution | LRRK2 G2019S cKᵢ (nM) | PBMC Cellular IC₅₀ (nM) | Kinase Selectivity (at 100 nM) | Human Microsomal Clearance |
| Compound 32 | 1,3-dimethyl | 2.0 | N/A | Moderate | High (Rapidly metabolized) |
| Compound 44 | (3R)-oxolan-3-yl, 5-methyl | < 2.0 | 67 | Exquisite (Only LRRK2) | Favorable / Reduced |
| Compound 45 | (3S)-oxolan-3-yl, 5-methyl | < 2.0 | 86 | Exquisite (Only LRRK2) | Favorable / Reduced |
Data derived from the optimization of pyrrolo[2,3-d]pyrimidine LRRK2 inhibitors [1].
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay in the screening cascade must function as a self-validating system. Below are the step-by-step methodologies detailing both the procedure and the mechanistic causality behind the assay design.
Fig 2: Sequential bioassay screening workflow for evaluating LRRK2 kinase inhibitors.
Protocol A: Biochemical Potency via LanthaScreen TR-FRET Assay
Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Terbium (Tb)-labeled antibody. The long emission half-life of Terbium allows for a microsecond delay before signal measurement. This temporal delay completely eliminates short-lived background auto-fluorescence inherent to many small-molecule libraries, ensuring the signal drop is strictly caused by the oxolane-pyrazole displacing the fluorescent tracer.
-
Preparation: Prepare a 384-well plate with a 3-fold serial dilution of Compounds 32, 44, and 45 in 1% DMSO.
-
Reaction Assembly: Add 1 nM of recombinant LRRK2 G2019S enzyme and 130 μM ATP (approximating the Kₘ to ensure physiological relevance).
-
Tracer Addition: Introduce the Alexa Fluor-labeled kinase tracer and the Tb-labeled anti-epitope antibody.
-
Incubation: Incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.
-
Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).
-
Self-Validation Check: The assay must include a DMSO-only vehicle control (0% displacement) and a saturating concentration of a pan-kinase inhibitor like Staurosporine (100% displacement). The plate is only validated if the calculated Z'-factor is > 0.6.
Protocol B: Cellular Target Engagement via pSer935 In-Cell Western (ICW)
Causality of Choice: LRRK2 autophosphorylation at Ser935 is a highly reliable pharmacodynamic biomarker. Measuring pSer935 levels confirms that the bulky oxolane-substituted compounds can successfully cross the lipid bilayer and engage the target in a complex, ATP-rich intracellular environment.
-
Cell Seeding: Seed HEK293 cells (stably expressing LRRK2) or human PBMCs in 96-well plates and culture overnight.
-
Compound Treatment: Treat cells with the oxolane-pyrazoles for 90 minutes. This specific timeframe allows for cell penetration and target binding before secondary compensatory signaling pathways activate.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (halts all kinase activity instantly) and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with primary antibodies simultaneously targeting pSer935-LRRK2 and Total-LRRK2.
-
Detection: Apply near-infrared secondary antibodies (e.g., 680 nm for Total-LRRK2, 800 nm for pSer935).
-
Self-Validation Check: The pSer935 signal must be normalized against the Total-LRRK2 signal in the same well. This dual-channel normalization guarantees that a drop in the 800 nm signal is due to true kinase inhibition, rather than compound-induced cytotoxicity or cell detachment.
Protocol C: In Vitro Human Liver Microsomal (HLM) Clearance
Causality of Choice: To empirically prove that the oxolane ring reduces the metabolic liability seen in the dimethyl precursors, compounds are incubated with human liver microsomes. The deliberate addition of NADPH provides the necessary reducing equivalents to initiate CYP450-mediated oxidation.
-
Incubation Setup: Pre-warm human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Compound Spiking: Add the test compounds (32, 44, 45) to a final concentration of 1 μM.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Course Sampling: Extract 50 μL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench the reaction by mixing the aliquot into 150 μL of ice-cold acetonitrile containing an internal standard.
-
LC-MS/MS Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Self-Validation Check: Verapamil is run concurrently as a high-clearance positive control. If Verapamil does not exhibit rapid degradation (t₁/₂ < 15 mins), the microsome batch or NADPH system is deemed inactive, and the assay run is rejected.
References
-
Williamson, D. S., et al. "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate." Journal of Medicinal Chemistry, 2021. Available at:[Link]
A Senior Application Scientist's Guide to the Elemental Analysis and Quality Control of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Introduction
In the landscape of modern drug discovery, nitrogen-containing heterocyclic compounds are foundational scaffolds, with pyrazole derivatives being particularly prominent due to their wide spectrum of biological activities.[1][2][3] 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole, a molecule featuring a reactive ethynyl group and a chiral oxolane (tetrahydrofuran) moiety, represents a versatile building block for synthesizing complex pharmaceutical agents. The precise control of its purity and structural integrity is not merely a procedural formality but a critical determinant of downstream success in research and development.[4] Impurities or structural ambiguities can lead to erroneous biological data, failed syntheses, and significant delays in the drug development pipeline.[5]
This guide provides an in-depth, objective comparison of the essential analytical techniques required for the comprehensive quality control (QC) of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole. We will move beyond procedural descriptions to explain the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Foundational Identity and Purity - Elemental Analysis (CHN)
The first step in characterizing any newly synthesized batch of a compound is to confirm its elemental composition. For an organic molecule, Carbon, Hydrogen, and Nitrogen (CHN) analysis provides a fundamental assessment of purity against the theoretical formula. It serves as a crucial, cost-effective gatekeeper before more complex and expensive analytical techniques are employed.
Expertise & Causality: We utilize automated CHN analysis because it offers a rapid and precise quantitative measure of the mass percentages of C, H, and N. For a nitrogen heterocycle, confirming the nitrogen content is especially critical to ensure the integrity of the pyrazole ring system.[6] A significant deviation from the theoretical values (typically >±0.4%) immediately flags the sample for potential impurities, residual solvents, or incorrect structure.
Table 1: Elemental Composition of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
| Element | Theoretical % (C₁₀H₁₂N₂O) | Acceptable Experimental Range | Hypothetical Batch Result |
| Carbon (C) | 68.16% | 67.76% - 68.56% | 68.05% |
| Hydrogen (H) | 6.86% | 6.46% - 7.26% | 6.91% |
| Nitrogen (N) | 15.90% | 15.50% - 16.30% | 15.82% |
Theoretical percentages are calculated based on the molecular formula C₁₀H₁₂N₂O and atomic masses.[7]
Experimental Protocol: Automated CHN Analysis
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard (e.g., Acetanilide) to ensure accuracy.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole sample into a tin capsule.
-
Combustion: The sample is dropped into a high-temperature (900-1000 °C) combustion tube rich in oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to Nₓ oxides.
-
Reduction: The gaseous products pass through a reduction tube containing heated copper to convert Nₓ oxides to N₂ gas.
-
Separation & Detection: The resulting mixture of CO₂, H₂O, and N₂ is separated by a chromatographic column and quantified using a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Trustworthiness Note: The self-validating nature of this protocol lies in the consistent analysis of a known standard before, during, and after the sample run. For heterocyclic compounds, which can sometimes be challenging to combust completely, using an oxidation catalyst like tungsten(VI) oxide in the combustion tube is recommended to ensure complete conversion and accurate results.[8]
Section 2: Definitive Structural Elucidation - A Spectroscopic Triad
While elemental analysis confirms what elements are present and in what ratio, it does not reveal their connectivity. For unambiguous structural confirmation, a combination of spectroscopic techniques is mandatory.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
Expertise & Causality: We employ both ¹H and ¹³C NMR because they provide complementary information. ¹H NMR reveals proton environments and their neighboring relationships through spin-spin coupling, while ¹³C NMR confirms the number of unique carbon atoms and their electronic environments. For our target molecule, this allows us to confirm the substitution pattern on the pyrazole ring and the integrity of the (oxolan-2-yl)methyl side chain.[9][10]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Assignment (¹H NMR) | Predicted δ (ppm) | Assignment (¹³C NMR) | Predicted δ (ppm) |
| Ethynyl-H (1H, s) | ~3.1 | C≡CH | ~80 |
| Pyrazole H-5 (1H, s) | ~7.8 | C≡C H | ~75 |
| Pyrazole H-3 (1H, s) | ~7.6 | Pyrazole C-5 | ~140 |
| N-CH₂ (2H, t) | ~4.3 | Pyrazole C-3 | ~130 |
| Oxolane H-2 (1H, m) | ~4.1 | Pyrazole C-4 | ~95 |
| Oxolane O-CH₂ (2H, m) | ~3.8 | N-CH₂ | ~55 |
| Oxolane CH₂ (2H, m) | ~2.0 | Oxolane C-2 | ~78 |
| Oxolane CH₂ (2H, m) | ~1.9 | Oxolane C-5 (O-CH₂) | ~68 |
| Oxolane C-3 | ~30 | ||
| Oxolane C-4 | ~25 |
Note: Predictions are based on standard chemical shift values and data from similar pyrazole structures.[11] Solvent: CDCl₃.
Comparison to an Alternative: Compared to a simpler analogue like 4-ethynyl-1-methyl-1H-pyrazole, the spectrum of our target compound would show additional complex multiplets between 1.9-4.3 ppm, which are characteristic signatures of the (oxolan-2-yl)methyl substituent, providing definitive proof of its presence.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H signals to determine proton ratios and analyze coupling patterns. Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation.
Expertise & Causality: This technique is chosen for its ability to quickly confirm the presence of the key functional moieties that define our molecule: the terminal alkyne (ethynyl group), the C-O-C ether linkage of the oxolane ring, and the C=N/C=C bonds within the pyrazole ring.[12][13] The absence of any of these characteristic peaks would indicate a significant structural problem.
Table 3: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Ethynyl C-H | Stretch | 3300 - 3250 (sharp) |
| Ethynyl C≡C | Stretch | 2150 - 2100 (weak to medium) |
| Pyrazole/Aromatic C-H | Stretch | 3150 - 3000 |
| Alkyl C-H | Stretch | 2980 - 2850 |
| Pyrazole C=N, C=C | Ring Stretch | 1600 - 1450 |
| Oxolane C-O-C | Asymmetric Stretch | 1150 - 1085 (strong) |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation
Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Expertise & Causality: We use high-resolution mass spectrometry (HRMS) to confirm the elemental formula of the molecule with high precision. The fragmentation pattern provides a "fingerprint" that can be compared across batches and helps confirm the connectivity of the major structural units. Electrospray ionization (ESI) is often preferred for this type of molecule as it is a "soft" ionization technique that typically keeps the molecular ion intact.
-
Expected HRMS (ESI-TOF): Calculated for [C₁₀H₁₂N₂O + H]⁺: m/z 177.1022. Found: 177.1025 (within 5 ppm mass accuracy).
Diagram: Proposed ESI-MS Fragmentation Pathway
Below is a logical diagram illustrating a potential fragmentation pathway for the protonated molecule. The primary fragmentation is expected to occur at the benzylic-like position, cleaving the oxolane-methyl group.
Caption: Proposed fragmentation pathway for 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole in ESI-MS.
Section 3: Quantitative Purity Assessment - High-Performance Liquid Chromatography (HPLC)
The definitive assessment of a compound's purity is achieved through chromatography. For non-volatile, polar organic molecules common in pharmaceutical development, reverse-phase high-performance liquid chromatography (RP-HPLC) is the industry gold standard.[4][14]
Expertise & Causality: We choose RP-HPLC for its high resolution, sensitivity, and reproducibility in separating the main compound from potential impurities (e.g., starting materials, by-products, or degradants).[15][16] A UV detector is ideal as the pyrazole ring is a strong chromophore. In contrast, Gas Chromatography (GC) would be unsuitable for this molecule due to its relatively high molecular weight and boiling point, which could lead to thermal decomposition in the GC inlet.[17]
Table 4: Comparative HPLC Method Parameters
| Parameter | Recommended Method | Alternative Method (for faster screening) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 15 min | 10% to 90% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Expected RT | ~8.5 min | ~1.8 min |
| Purpose | High-resolution purity, stability-indicating | Rapid in-process control |
Experimental Protocol: HPLC Purity Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
System Suitability: Perform a system suitability test by injecting a standard solution multiple times to ensure the system meets predefined criteria for precision (RSD <1%), tailing factor, and theoretical plates.[14]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute to an appropriate working concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the blank (solvent), followed by the sample solution.
-
Purity Calculation: Determine the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. The purity should typically be ≥98% for a high-quality research compound.
Section 4: Integrated Quality Control Workflow
No single technique is sufficient for the complete quality control of a pharmaceutical building block. A robust QC strategy integrates these methods into a logical workflow, where each step provides a piece of the puzzle, culminating in a comprehensive certificate of analysis.
Diagram: Comprehensive QC Workflow
Caption: A logical workflow for the comprehensive quality control of a new batch of the target compound.
Conclusion
The quality control of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is a multi-faceted process that relies on the synergistic application of orthogonal analytical techniques. From the foundational confirmation of elemental composition by CHN analysis to the definitive structural elucidation by NMR and the precise quantification of purity by HPLC, each method provides critical, non-redundant information. By understanding the specific role and causality of each technique, researchers and drug development professionals can ensure the quality and reliability of their chemical matter, thereby building a solid foundation for successful and reproducible scientific outcomes.
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Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. [Link]
- Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
- Brbot-Saranovic, A., & Katusin-Razem, D. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry.
- Unknown. (n.d.). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives.
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Abdel-Wahab, B. F., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]
- Visnav. (2022).
- Bamoniri, A., et al. (2023).
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Popa, D. C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]
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El-Sayed, M. A. A., et al. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic Chemistry. [Link]
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Popa, D. C., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Pharmaceuticals. [Link]
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Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]
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Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. [Link]
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SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
- Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
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Talaviya, R., et al. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
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- Al-Hamdani, S. K. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Chemistry & Biodiversity.
- Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis.
- PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
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Symeres. (2025). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. [Link]
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International Journal on Advanced Science, Engineering and Information Technology. (n.d.). Download. [Link]
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PubChemLite. (n.d.). 4-ethynyl-1-[(oxolan-2-yl)methyl]-1h-pyrazole. [Link]
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Shishov, A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]
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Edon, V. V., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
- Sharma, A., et al. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. International Journal for Research in Applied Science and Engineering Technology.
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MilliporeSigma. (n.d.). 4-Ethynyl-1-methyl-1H-pyrazole 39806-89-8. [Link]
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DES Pharma. (2026). A Deep Dive into Quality Control in the Pharmaceutical Industry. [Link]
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ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. [Link]
- World Health Organization. (1998).
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S. P. Gupta. (2020). Heterocycles in Medicinal Chemistry. [Link]
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ResearchGate. (2026). The high resolution FTIR-spectrum of oxetane. [Link]
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D'Auria, M., et al. (2021). Study of the Spatio-Chemical Heterogeneity of Tannin-Furanic Foams: From 1D FTIR Spectroscopy to 3D FTIR Micro-Computed Tomography. Polymers. [Link]
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Spinella, L., & Bosco, N. (2018). FTIR Investigation of EVA Chemical Bonding Environment and its Impact on Debond Energy. OSTI.gov. [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
Executive Safety Summary
Status: Precautionary Handling Required. As a specialized intermediate often used in "Click Chemistry" (CuAAC) or kinase inhibitor synthesis, specific toxicological data for 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is limited. Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) , treating the compound with the combined hazards of its constituent pharmacophores: the pyrazole ring (potential systemic toxicity), the terminal alkyne (reactivity), and the oxolane (tetrahydrofuran) moiety (peroxide potential/solvent-like properties).
Immediate Action Plan:
-
Containment: Handle strictly within a certified chemical fume hood.
-
Skin/Eye Defense: Double-gloving (Nitrile) and chemical splash goggles are mandatory.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidative degradation or polymerization.
Risk Assessment & Hazard Identification (SAR Analysis)
Since a compound-specific Safety Data Sheet (SDS) is likely unavailable for this specific structure, we apply predictive toxicology based on functional groups.
| Functional Group | Associated Hazard | Operational Implication |
| Pyrazole Ring | Acute Toxicity (Oral), Skin/Eye Irritation | Treat as Harmful if Swallowed (H302) and Causes Skin Irritation (H315) .[1][2] Avoid dust inhalation.[1][2][3][4][5][6] |
| Terminal Alkyne | Reactivity, Polymerization | Potential for energetic reaction with azides or strong bases. Avoid contact with copper/silver salts unless in controlled catalysis. |
| Oxolane (THF) Ether | Peroxide Formation, Flammability | The ether oxygen alpha-protons are susceptible to autoxidation. Test for peroxides if stored >6 months. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection standards for handling < 10g quantities. For scale-up (>10g), consult a Process Safety Engineer.
PPE Specifications Table
| Body Area | PPE Requirement | Technical Justification |
| Respiratory | Engineering Control: Fume Hood (Face velocity: 0.5 m/s) | Prevents inhalation of aerosols/dusts. The alkyne moiety may possess high vapor pressure if the MW is low (~176 Da). |
| Hand Protection | Primary: Nitrile (0.11 mm) Secondary (Synthesis): Laminate (Silver Shield) | Standard nitrile offers splash protection against pyrazoles. For prolonged immersion or synthesis involving DCM/THF solvents, laminate gloves prevent permeation. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient due to the risk of irreversible corneal damage from nitrogen heterocycles. |
| Body | Lab Coat (Cotton/Flame Resistant) + Closed-toe shoes | Synthetic fibers (polyester) can melt into skin if the alkyne functionality catalyzes an exothermic reaction. |
Operational Protocol: Synthesis & Handling
Phase 1: Storage & Retrieval
The oxolane moiety renders this compound susceptible to autoxidation.
-
Atmosphere: Purge headspace with Argon or Nitrogen after every use.
-
Temperature: Maintain at -20°C .
-
Container: Amber glass vials with Teflon-lined caps (prevents leaching and UV degradation).
Phase 2: Weighing & Transfer
-
Static Control: Pyrazole derivatives can be electrostatic powders. Use an anti-static gun or ionizer bar during weighing to prevent dispersal.
-
Containment: Weigh inside the fume hood using a draft shield. Do not transport open containers across the lab bench.
Phase 3: Reaction Setup (Click Chemistry Context)
If using this compound for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Order of Addition: Dissolve the alkyne (this compound) before adding the copper catalyst.
-
Solvent Choice: Avoid protic solvents if possible; use DMSO or t-BuOH/Water mixtures.
-
Quenching: Ensure all copper is chelated (e.g., with EDTA) before workup to prevent the formation of shock-sensitive copper acetylides.
Workflow Visualization
The following diagram outlines the critical decision points during the handling lifecycle.
Emergency Response Protocols
Scenario A: Spillage (Solid/Oil)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double nitrile gloves and respiratory protection (N95 if outside hood).
-
Absorb: Cover liquid spills with vermiculite or sand.[5] Do not use paper towels (combustible).
-
Clean: Wipe surfaces with 10% bleach solution (deactivates biological activity of pyrazoles) followed by water.
Scenario B: Exposure
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances dermal absorption).
-
Eye Contact: Flush for 15 minutes at an eyewash station. Seek immediate ophthalmological review.
Decision Tree: Spill Response
Disposal & Waste Management
Never dispose of pyrazole derivatives down the drain. They are potential aquatic toxins.[1]
-
Segregation: Segregate into "Halogenated Organic Waste" (if chlorinated solvents used) or "Non-Halogenated Organic Waste".
-
Labeling: Clearly tag as "Contains Nitrogen Heterocycles - Potential Kinase Inhibitor".
-
Destruction: The preferred method is High-Temperature Incineration equipped with a scrubber for nitrogen oxides (NOx).
References
-
PubChem. 4-Ethynyl-1H-pyrazole (Analogous Structure).[7] National Library of Medicine. Accessed October 26, 2023. [Link]
-
Sharpless, K. B., et al. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 2001. (Context for Alkyne Reactivity). [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. [Link]
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- 4. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
